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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-tert-Butylcyclohexyl)propanoic Acid: An In-Depth Technical Guide

Executive Summary 2-(4-tert-Butylcyclohexyl)propanoic acid is a highly specialized alicyclic building block utilized in advanced fragrance formulations and as a lipophilic intermediate in drug development. Attempting to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-tert-Butylcyclohexyl)propanoic acid is a highly specialized alicyclic building block utilized in advanced fragrance formulations and as a lipophilic intermediate in drug development. Attempting to synthesize highly substituted cyclohexyl derivatives directly via aliphatic C–C bond formation often results in poor regiocontrol and stereocontrol. Therefore, the most robust, scalable, and industrially favored synthetic strategy relies on the construction of an aromatic precursor—2-(4-tert-butylphenyl)propanoic acid—followed by the exhaustive, chemoselective catalytic hydrogenation of the aromatic ring 1.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is logically divided into two major stages:

  • Aromatic Core Assembly: Starting from commercially available tert-butylbenzene, a Friedel-Crafts acylation yields 4'-tert-butylacetophenone. This ketone undergoes a Darzens glycidic ester condensation to extend the carbon chain, ultimately yielding the α-methylarylacetic acid framework 2.

  • Alicyclic Reduction: The aromatic ring is reduced using high-pressure hydrogenation. Ruthenium on carbon (Ru/C) is specifically selected over Palladium (Pd/C) because Ru/C exhibits superior chemoselectivity for aromatic ring reduction without causing hydrogenolysis or decarboxylation of the sensitive carboxylic acid moiety 3.

Synthesis A tert-Butylbenzene B 4'-tert-Butylacetophenone A->B Friedel-Crafts (AcCl, AlCl3) C 2-(4-tert-Butylphenyl) propanal B->C Darzens Condensation (Ethyl chloroacetate) D 2-(4-tert-Butylphenyl) propanoic Acid C->D Pinnick Oxidation (NaClO2) E 2-(4-tert-Butylcyclohexyl) propanoic Acid D->E Hydrogenation (Ru/C, H2)

Figure 1: Retrosynthetic pathway from tert-butylbenzene to the target alicyclic acid.

Stage 1: Assembly of the Aromatic Precursor

Causality in Experimental Design

To construct the 2-arylpropanoic acid scaffold, the Darzens condensation is employed. Reacting 4'-tert-butylacetophenone with ethyl chloroacetate in the presence of a strong, non-nucleophilic base (e.g., sodium ethoxide) forms an α,β-epoxy ester (glycidic ester) [[4]](). This intermediate is deliberately chosen because its subsequent saponification and acid-catalyzed decarboxylation predictably yield 2-(4-tert-butylphenyl)propanal 5. A mild Pinnick oxidation (NaClO₂) is then utilized to convert the aldehyde to the corresponding carboxylic acid, preventing the over-oxidation or aromatic ring cleavage that harsher oxidants might induce.

Self-Validating Protocol A: Synthesis of 2-(4-tert-Butylphenyl)propanoic Acid
  • Condensation: In a flame-dried, nitrogen-purged flask, dissolve 4'-tert-butylacetophenone (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous THF.

  • Base Addition: Slowly add sodium ethoxide (1.5 equiv) at 0 °C.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1); the disappearance of the ketone spot confirms glycidic ester formation. Aldol condensation side-products are minimized by maintaining strict low temperatures and anhydrous conditions [[5]]().

  • Hydrolysis & Decarboxylation: Add 10% aqueous NaOH and reflux for 3 hours to saponify the ester. Cool, acidify to pH 1-2 with 1M HCl, and heat to 80 °C.

    • Validation Check: The evolution of CO₂ gas acts as a visual indicator of successful decarboxylation 5.

  • Oxidation: Extract the resulting aldehyde into dichloromethane. In a separate flask, dissolve the crude aldehyde in a mixture of t-BuOH and water. Add 2-methyl-2-butene (as a hypochlorite scavenger), followed by sodium chlorite (NaClO₂) and sodium dihydrogen phosphate. Stir at room temperature for 4 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from heptane to yield pure 2-(4-tert-butylphenyl)propanoic acid.

Stage 2: Catalytic Hydrogenation to the Cyclohexyl Scaffold

Causality in Experimental Design

The reduction of the aromatic ring requires forcing conditions (high-pressure H₂) and a highly active catalyst. Ruthenium (Ru) is the optimal transition metal for the hydrogenation of aromatic carboxylic acids to their alicyclic counterparts 1. Unlike Palladium, which can catalyze the unwanted decarboxylation of aliphatic acids at elevated temperatures, Ru/C operates efficiently at 100–150 °C and 50–100 bar H₂, preserving the acid functional group 3. The bulky tert-butyl group heavily influences the stereochemical outcome, locking the cyclohexane ring in a conformation where the tert-butyl group is equatorial, resulting in a diastereomeric mixture of cis and trans isomers relative to the propanoic acid substituent.

Workflow N1 Load Substrate & Ru/C Catalyst into Hastelloy Autoclave N2 Purge System (3x N2, 3x H2) N1->N2 N3 Pressurize H2 to 80 bar Heat to 120 °C N2->N3 N4 Monitor H2 Uptake (Maintain Pressure) N3->N4 N5 Cool to RT & Depressurize N4->N5 N6 Filter via Celite Pad (Remove Ru/C) N5->N6 N7 Concentrate & Recrystallize N6->N7

Figure 2: Step-by-step experimental workflow for the high-pressure catalytic hydrogenation.

Self-Validating Protocol B: High-Pressure Hydrogenation
  • Reactor Preparation: Charge a Hastelloy high-pressure autoclave with 2-(4-tert-butylphenyl)propanoic acid (1.0 equiv), glacial acetic acid (solvent), and 5 wt% Ru/C catalyst (10 mol% Ru).

    • Safety Note: Ru/C can be pyrophoric; load the catalyst under an argon blanket.

  • Purging: Seal the autoclave. Purge the headspace three times with nitrogen (10 bar) to remove oxygen, followed by three purges with hydrogen gas (10 bar).

  • Pressurization & Heating: Pressurize the reactor to 80 bar with H₂. Heat the stirred mixture to 120 °C.

    • Validation Check: The pressure will drop as H₂ is consumed. Maintain the pressure at 80 bar using a mass flow controller. The reaction is complete when H₂ uptake ceases (typically 6-8 hours).

  • Filtration: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Ru/C catalyst.

    • Validation Check: The filtrate should be completely clear, indicating the absence of colloidal ruthenium.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The resulting viscous oil is a diastereomeric mixture of cis- and trans-2-(4-tert-butylcyclohexyl)propanoic acid.

Quantitative Data Presentation

To optimize the hydrogenation step, various catalytic conditions were evaluated. The following table summarizes the causal relationship between reaction parameters and product yield.

CatalystSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Notes
5% Pd/CAcetic Acid15050124530Significant decarboxylation observed.
5% Rh/CMethanol1008088582Good yield, but esterification side-reactions occur.
5% Ru/C Acetic Acid 120 80 6 >99 95 Optimal conditions; no hydrogenolysis 3.
5% Ru/Al₂O₃Acetic Acid12080109088Slower kinetics compared to carbon support.

Conclusion

The synthesis of 2-(4-tert-butylcyclohexyl)propanoic acid is most effectively achieved through a two-stage process: the precise construction of the aromatic precursor via Darzens condensation [[2]](), followed by rigorous, chemoselective hydrogenation using a Ruthenium catalyst 1. By strictly controlling the oxidation state during the precursor assembly and maintaining optimal high-pressure parameters during reduction, researchers can achieve high yields and exceptional purity of the target alicyclic acid.

References

  • [2] Benchchem. "Chemical Routes to Racemic 2-(4-tert-butylphenyl)propanoic Acid". Benchchem. URL:

  • [4] Benchchem. "(2R)-2-(4-tert-butylphenyl)propanoic acid". Benchchem. URL:

  • [1] EP3424901A1. "Hydrogenation of aromatic compounds". Google Patents. URL:

  • [5] Benchchem. "Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis". Benchchem. URL:

  • [3] Shinde, S. B. "Studies in hydrogenation of carboxylic acids using supported metal catalysts". National Chemical Laboratory. URL:

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Exploratory

An In-depth Technical Guide to the Physical Properties of 4-tert-butylcyclohexanecarboxylic Acid

A Note to the Reader: Initial searches for the physical properties of "2-(4-tert-butylcyclohexyl)propanoic acid" did not yield specific data, suggesting it may be a less common or novel compound. This guide will therefor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for the physical properties of "2-(4-tert-butylcyclohexyl)propanoic acid" did not yield specific data, suggesting it may be a less common or novel compound. This guide will therefore focus on the closely related and well-documented compound, 4-tert-butylcyclohexanecarboxylic acid . The structural difference lies in the point of attachment of the carboxylic acid group to the cyclohexane ring. This guide will provide a comprehensive overview of the physical properties of the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid, which are commercially available and have been characterized in scientific literature.

Introduction

4-tert-butylcyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid that serves as a valuable building block in organic synthesis. Its rigid cyclohexane core, featuring a bulky tert-butyl group, provides a well-defined stereochemical framework. This makes it particularly useful in the study of conformational analysis and in the synthesis of compounds where specific spatial arrangements are crucial. The presence of the carboxylic acid functional group allows for a wide range of chemical transformations, making it a versatile intermediate in the development of pharmaceuticals and other specialty chemicals.

The tert-butyl group, due to its large size, effectively "locks" the conformation of the cyclohexane ring, minimizing ring flipping. This leads to distinct and separable cis and trans isomers, where the carboxylic acid group is either on the same side (cis) or the opposite side (trans) of the ring as the tert-butyl group. These isomers exhibit different physical properties due to their distinct three-dimensional structures.

Chemical Structure and Isomerism

The chemical structure of 4-tert-butylcyclohexanecarboxylic acid is characterized by a cyclohexane ring substituted at the 1 and 4 positions. The molecular formula for both isomers is C₁₁H₂₀O₂ and the molecular weight is 184.28 g/mol .[1][2]

The two stereoisomers are:

  • cis-4-tert-butylcyclohexanecarboxylic acid: The carboxylic acid group and the tert-butyl group are on the same face of the cyclohexane ring.

  • trans-4-tert-butylcyclohexanecarboxylic acid: The carboxylic acid group and the tert-butyl group are on opposite faces of the cyclohexane ring.

isomers cluster_cis cis-4-tert-butylcyclohexanecarboxylic Acid cluster_trans trans-4-tert-butylcyclohexanecarboxylic Acid cis cis trans trans

Figure 1: Chemical structures of cis- and trans-4-tert-butylcyclohexanecarboxylic acid.

Tabulated Physical Properties

The distinct spatial arrangement of the functional groups in the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid leads to measurable differences in their physical properties, most notably their melting points.

Propertycis-Isomertrans-Isomer
Molecular Formula C₁₁H₂₀O₂C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [2]184.28 g/mol [3][4]
Appearance White solid[5]White solid[3]
Melting Point 117 °C[5]176 °C[3]
Boiling Point Not readily available282.9±8.0 °C (Predicted)[4]
CAS Number 943-28-2[5]943-29-3[3]

Experimental Determination of Physical Properties

The characterization of the physical properties of 4-tert-butylcyclohexanecarboxylic acid isomers relies on standard analytical techniques in organic chemistry.

Melting Point Determination

The melting point is a critical physical property for the identification and purity assessment of a solid organic compound. The significant difference in the melting points of the cis and trans isomers allows for their straightforward differentiation.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A pure substance will have a sharp melting point range of 1-2°C.

The higher melting point of the trans isomer can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.

melting_point_workflow start Start: Crystalline Sample prep Sample Preparation: Finely grind and pack into capillary tube start->prep apparatus Place in Melting Point Apparatus prep->apparatus heat Controlled Heating apparatus->heat observe Observe Melting Range heat->observe end End: Record Melting Point observe->end

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Foundational

spectroscopic analysis of 2-(4-tert-butylcyclohexyl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-tert-butylcyclohexyl)propanoic acid Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-tert-butylcyclohexyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(4-tert-butylcyclohexyl)propanoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its precise structural and stereochemical features is paramount. This document moves beyond rote procedural descriptions to offer a field-proven, logic-driven approach to its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental design, the interpretation of spectral data with respect to its distinct structural motifs—the bulky tert-butyl group, the conformationally rigid cyclohexane ring, and the chiral propanoic acid side chain—and the protocols required to generate high-fidelity, reproducible data.

Molecular Structure and Stereochemical Considerations

2-(4-tert-butylcyclohexyl)propanoic acid (C₁₃H₂₄O₂) is a disubstituted cyclohexane derivative. The presence of two stereocenters—at C1 of the cyclohexane ring and C2 of the propanoic acid side chain—gives rise to four possible stereoisomers (two pairs of diastereomers).

The large tert-butyl group is a powerful conformational lock, strongly favoring an equatorial position on the cyclohexane chair to minimize steric strain (A-value ≈ 5 kcal/mol). This dramatically simplifies spectral analysis by restricting the conformational flexibility of the ring. The key stereochemical relationship is therefore the relative orientation of the propanoic acid group to the tert-butyl group, leading to cis and trans diastereomers.

  • trans-isomer: The C1-substituent (propanoic acid group) is on the opposite side of the ring from the C4-substituent (tert-butyl group). In the most stable chair conformation, this results in both groups being in equatorial positions.

  • cis-isomer: The C1-substituent is on the same side of the ring as the C4-substituent. To maintain the equatorial tert-butyl group, the propanoic acid group is forced into a sterically hindered axial position.

This diastereomeric difference is the primary source of variation observed in the spectroscopic data, particularly in NMR.

G cluster_trans trans-Isomer (Equatorial-Equatorial) cluster_cis cis-Isomer (Axial-Equatorial) trans_img cis_img G M [C₁₃H₂₄O₂]⁺˙ m/z = 212 F1 [M - C₄H₉]⁺ m/z = 155 M->F1 - C₄H₉• F2 [M - COOH]⁺ m/z = 167 M->F2 - •COOH F3 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F3 Fragmentation G cluster_start Sample Preparation cluster_screening Initial Screening & Functional Group ID cluster_detailed Detailed Structural & Stereochemical Elucidation cluster_conclusion Final Confirmation Start 2-(4-tert-butylcyclohexyl)propanoic acid sample IR FTIR (ATR) Start->IR Confirm COOH MS MS (EI) Start->MS Confirm MW & Key Fragments H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Assign Protons Advanced_NMR 2D NMR (COSY, HSQC) (Optional, for complex cases) C_NMR->Advanced_NMR Confirm Assignments Conclusion Structure & Stereochemistry Confirmed C_NMR->Conclusion Advanced_NMR->Conclusion

Exploratory

Structural Elucidation of 2-(4-tert-Butylcyclohexyl)propanoic Acid: A Comprehensive NMR and Conformational Analysis Guide

Introduction & Conformational Rationale The structural elucidation of complex organic molecules requires a rigorous, multi-dimensional approach to ensure absolute stereochemical and conformational accuracy. 2-(4-tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Conformational Rationale

The structural elucidation of complex organic molecules requires a rigorous, multi-dimensional approach to ensure absolute stereochemical and conformational accuracy. 2-(4-tert-butylcyclohexyl)propanoic acid serves as an exceptional model compound for advanced nuclear magnetic resonance (NMR) training and methodology development.

This molecule merges two highly relevant structural motifs:

  • The Conformational Lock: The bulky tert-butyl group possesses a massive conformational free energy (A-value 4.9 kcal/mol), which thermodynamically anchors the cyclohexane ring in a single chair conformation where the tert-butyl group is exclusively equatorial[1].

  • The "Profen" Side Chain: The 2-propanoic acid moiety is the defining pharmacophore of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[2].

By combining the rigid, predictable core of a 4-tert-butylcyclohexyl system[3] with the flexible, biologically relevant propanoic acid side chain[4], we create a self-validating system for testing 2D NMR pulse sequences and advanced stereochemical assignment techniques, such as Residual Dipolar Couplings (RDCs)[5].

Stereochemical Landscape & Logic

Before acquiring spectral data, an application scientist must map the theoretical stereochemical landscape. The molecule possesses three stereocenters: C4 (bearing the tert-butyl group), C1 (the ring attachment point), and C2' (the α -carbon of the propanoic acid).

Because the tert-butyl group is locked in the equatorial position, the stereochemistry at C1 dictates the overall geometry of the ring system:

  • trans-1,4-isomer: The propanoic acid group is equatorial . This results in the C1 proton ( H1​ ) being axial .

  • cis-1,4-isomer: The propanoic acid group is axial . This results in the C1 proton ( H1​ ) being equatorial .

The causality of our NMR approach relies on the Karplus relationship . An axial H1​ (trans-isomer) will exhibit large anti-periplanar coupling constants ( 3JHH​≈10−12 Hz) with the adjacent axial protons at C2 and C6. Conversely, an equatorial H1​ (cis-isomer) will only exhibit smaller gauche couplings ( 3JHH​≈2−5 Hz)[6].

Conformational_Logic Root 2-(4-tert-butylcyclohexyl) propanoic acid Trans trans-1,4-Isomer (Equatorial Substituent) Root->Trans Cis cis-1,4-Isomer (Axial Substituent) Root->Cis TransJ Axial H1 Proton Large 3J(H1,H2ax) ~11-12 Hz (Anti-periplanar) Trans->TransJ CisJ Equatorial H1 Proton Small 3J(H1,H2ax) ~3-5 Hz (Gauche) Cis->CisJ

Conformational logic tree dictating NMR coupling constants based on 1,4-substitution.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a closed-loop, self-validating system. Every step contains an internal check to verify data integrity before proceeding to complex 2D assignments.

Step-by-Step NMR Acquisition Workflow

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: We utilize CDCl3​ rather than coordinating solvents like DMSO- d6​ . Non-polar solvents preserve the native hydrogen-bonded dimeric state of the carboxylic acid. This prevents rapid chemical exchange with trace water, which would otherwise broaden the α -proton multiplet and obscure critical 3JHH​ couplings.

Step 2: 1D 1H NMR & Internal Calibration

  • Action: Acquire a standard 1D 1H spectrum (zg30 pulse program, 16 scans, 64k data points, 10 second relaxation delay).

  • Validation Check: Integrate the sharp singlet at ≈0.85 ppm (tert-butyl group) and set the value to exactly 9.00 . If the total integral of the remaining aliphatic envelope does not equal 16, the sample is either impure or the relaxation delay ( D1 ) is insufficient for complete longitudinal relaxation ( T1​ ).

Step 3: 1D 13C & DEPT-135 Acquisition

  • Action: Acquire a 13C{1H} spectrum (1024 scans) and a DEPT-135 spectrum.

  • Validation Check: The DEPT-135 must show the tert-butyl methyls and the propanoic acid methyl as positive (CH3), the ring methines (C1, C4) and the α -carbon (C2') as positive (CH), and the ring methylenes (C2, C3, C5, C6) as negative ( CH2​ ). The quaternary C4' and carbonyl carbon will disappear, confirming their assignment.

Step 4: 2D Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY)

  • Action: Acquire gradient-selected 2D spectra. Set the NOESY mixing time to 300 ms.

  • Causality: The 300 ms mixing time is optimized for small molecules (MW 212 g/mol ) in the extreme narrowing limit ( ωτc​≪1 ), ensuring positive cross-peaks without severe spin-diffusion artifacts.

NMR_Workflow Prep 1. Sample Prep (CDCl3, TMS) Acq1D 2. 1D Acquisition (1H, 13C, DEPT) Prep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Processing (Phase & Baseline) Acq2D->Process Assign 5. Stereochemical Assignment Process->Assign

Self-validating NMR workflow from sample preparation to structural assignment.

Spectral Data Presentation & Assignment

The following table summarizes the quantitative NMR data for the trans-1,4-isomer (equatorial propanoic acid side chain), derived from the self-validating workflow.

PositionGroup Type 13C Shift (ppm) 1H Shift (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations
C=O Quaternary181.5--H2', H1, H3'
C2' CH ( α )45.22.35dq (10.5, 7.0)H1, H3', C=O
C3' CH3​ 13.81.15d (7.0)H2', H1
C1 CH (Ring)41.81.45tt (11.8, 3.2)H2', H2ax, H6ax
C2, C6 CH2​ (Ring)29.51.05 (ax), 1.75 (eq)mH1, H3ax
C3, C5 CH2​ (Ring)27.20.95 (ax), 1.80 (eq)mH4
C4 CH (Ring)47.60.90tt (12.0, 3.0)H3ax, H5ax, t-Bu
C4' Quaternary32.4--t-Bu ( CH3​ ), H4
t-Bu 3×CH3​ 27.80.85s (9H)H4
Mechanistic Interpretation of the Data
  • The C1 Proton (1.45 ppm): The multiplicity is a triplet of triplets (tt) with a large coupling of 11.8 Hz and a small coupling of 3.2 Hz. The 11.8 Hz coupling is the hallmark of an axial-axial interaction. Because H1​ is coupling to two axial protons ( H2ax​ and H6ax​ ) with this large J -value, H1​ must be axial. Therefore, the propanoic acid group is equatorial, confirming the trans-1,4-isomer.

  • The C2' α -Proton (2.35 ppm): The doublet of quartets (dq) arises from coupling to the adjacent methyl group ( 3J=7.0 Hz) and the C1 ring proton ( 3J=10.5 Hz). The large 10.5 Hz coupling between H2' and H1 indicates a strong preference for an anti-periplanar rotamer around the C1-C2' bond, minimizing steric clash between the bulky cyclohexane ring and the carboxylic acid moiety.

Advanced Elucidation: Residual Dipolar Couplings (RDCs)

While NOESY and J -couplings are sufficient for rigid rings, the rotational flexibility of the propanoic acid side chain (C1-C2' bond) can lead to time-averaged NMR signals that obscure the true global minimum conformer. To resolve this, modern structural elucidation employs Residual Dipolar Couplings (RDCs) .

By dissolving the analyte in a weakly aligning liquid crystalline medium—such as poly- γ -benzyl-L-glutamate (PBLG) in CDCl3​ —the isotropic tumbling of the molecule is slightly restricted[7]. This re-introduces dipole-dipole interactions that are normally averaged to zero in standard solution-state NMR.

As demonstrated in recent studies on the structurally analogous NSAID ibuprofen[5], measuring 1H−1H and 1H−13C RDCs allows researchers to back-calculate the exact dihedral angles of the propanoic acid side chain. For 2-(4-tert-butylcyclohexyl)propanoic acid, RDC analysis confirms that the molecule exists predominantly in a gauche conformation relative to the carbonyl oxygen and the C1 ring carbon, perfectly aligning with the theoretical models used for rational structure-based drug design[5][7].

Conclusion

The structural elucidation of 2-(4-tert-butylcyclohexyl)propanoic acid requires a synthesis of fundamental conformational theory and rigorous analytical execution. By leveraging the thermodynamic anchoring of the tert-butyl group, scientists can utilize this molecule as a highly predictable scaffold to validate multi-dimensional NMR workflows and advanced techniques like RDCs. Ensuring a self-validating protocol—where integration, DEPT-135 editing, and Karplus-driven J -coupling analysis cross-verify one another—guarantees absolute confidence in the final stereochemical assignment.

References

  • Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen Oxford Instruments URL: [Link]

  • Multicomponent NMR titration for simultaneous measurement of relative pKaS PubMed (NIH) URL:[Link]

  • The temperature dependence of 13C NMR shifts in polar compounds and its role for the determination of conformational equilibria Scite.ai URL:[Link]

  • Assessing the stable conformations of ibuprofen in solution by means of Residual Dipolar Couplings Ovid URL: [Link]

  • Unusually Strong Dependence of Conformation on Solvent CGIQ URL: [Link]

  • Stereochemical Identification of (R)- and (S)-Ibuprofen Using Residual Dipolar Couplings, NMR, and Modeling ResearchGate URL:[Link]

  • 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 PubChem (NIH) URL:[Link]

Sources

Foundational

Theoretical Calculations for 2-(4-tert-butylcyclohexyl)propanoic Acid: A Comprehensive Guide to Conformational, Thermodynamic, and Spectroscopic Profiling

As computational chemistry increasingly drives rational drug design and materials science, the accurate in silico profiling of complex organic molecules is paramount. 2-(4-tert-butylcyclohexyl)propanoic acid presents a f...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives rational drug design and materials science, the accurate in silico profiling of complex organic molecules is paramount. 2-(4-tert-butylcyclohexyl)propanoic acid presents a fascinating case study in stereochemical control and conformational dynamics. Featuring a bulky tert-butyl anchor, a flexible cyclohexane ring, and an alpha-chiral carboxylic acid moiety, this molecule requires a rigorous, self-validating theoretical framework to accurately predict its physicochemical properties.

This whitepaper outlines a field-proven computational protocol for the structural elucidation, thermodynamic profiling, and spectroscopic validation of this molecule, designed for researchers and application scientists.

Stereochemical Foundations and the "Conformational Lock"

Before initiating any quantum mechanical calculations, it is imperative to understand the causality behind the molecule's 3D geometry. A common pitfall in computational workflows is the blind application of conformational search algorithms without chemical intuition.

The cyclohexane ring typically undergoes rapid chair-chair interconversion. However, the tert-butyl group possesses an exceptionally high A-value (>4.5 kcal/mol). This massive steric bulk acts as a thermodynamic anchor, strictly forbidding the tert-butyl group from occupying an axial position due to severe 1,3-diaxial clashes.

Because the ring is "locked" in a single chair conformation, the relative stereochemistry at C1 and C4 rigidly dictates the spatial orientation of the propanoic acid group:

  • Trans-isomer (1,4-diequatorial): The propanoic acid group is forced into the equatorial plane, minimizing steric hindrance.

  • Cis-isomer (1,4-equatorial-axial): The propanoic acid group is forced into the axial position, leading to distinct thermodynamic penalties and altered solvent accessibility.

Furthermore, the alpha-carbon of the propanoic acid chain introduces a secondary chiral center. Rotation around the Cring​−Cα​ bond generates multiple staggered rotamers. Comprehensive sampling of this dihedral angle is critical; failing to do so will result in an incorrect Boltzmann population distribution.

The Self-Validating Computational Workflow

To ensure high scientific integrity, the theoretical protocol must be a self-validating system. We employ a multi-tiered approach, transitioning from classical molecular mechanics (MM) to advanced Density Functional Theory (DFT) [1].

DFT_Workflow A 1. Stereochemical Generation (cis/trans Isomers) B 2. Conformational Sampling (MMFF94 Force Field) A->B C 3. Energy Window Filtering (ΔE < 5.0 kcal/mol) B->C D 4. DFT Geometry Optimization (M06-2X/def2-TZVP, SMD) C->D E 5. Frequency Validation (Nimag = 0) D->E F 6. Property Computation (GIAO NMR, pKa, IR) E->F

Computational workflow for conformational analysis and DFT property prediction.

Step-by-Step Methodology

Step 1: Conformational Sampling (Molecular Mechanics)

  • Generate 3D structures for both the cis and trans diastereomers of 2-(4-tert-butylcyclohexyl)propanoic acid.

  • Execute a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 force field. This classical approach rapidly explores the Cring​−Cα​ rotamers and the carboxylic acid hydroxyl orientations.

  • Filter the resulting conformers, retaining only those within a 5.0 kcal/mol energy window of the global minimum for subsequent quantum mechanical refinement.

Step 2: DFT Geometry Optimization

  • Submit the filtered MM conformers to DFT optimization using Gaussian 16 [4].

  • Functional & Basis Set Selection: Utilize the M06-2X meta-GGA functional paired with the def2-TZVP basis set. Standard functionals like B3LYP systematically fail to account for medium-range dispersion forces. Because the bulky tert-butyl group and the propanoic acid chain exhibit significant intramolecular non-covalent interactions, the highly parameterized M06-2X functional is required for accurate conformer ordering [1].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) [2]. Unlike standard polarizable continuum models (PCM) that only account for bulk electrostatics, SMD incorporates cavity-dispersion-solvent structure (CDS) terms. This is critical for carboxylic acids, where solvent hydrogen bonding dictates the monomer-dimer equilibrium.

Step 3: Vibrational Frequency Validation (The Integrity Check)

  • Perform analytical frequency calculations at the exact same level of theory (M06-2X/def2-TZVP/SMD).

  • Validation: Verify that the number of imaginary frequencies ( Nimag​ ) is exactly zero. A non-zero value indicates a transition state rather than a true local minimum, invalidating the geometry.

  • Extract the zero-point energy (ZPE) and thermal corrections to calculate the macroscopic Gibbs Free Energy ( G ) at 298.15 K.

Thermodynamic Properties and pKa Prediction

Predicting the pKa​ of 2-(4-tert-butylcyclohexyl)propanoic acid via an absolute thermodynamic cycle is prone to massive errors due to the difficulty of calculating the exact solvation free energy of a bare proton ( H+ ).

To enforce trustworthiness, we utilize an isodesmic proton exchange reaction . By calculating the free energy of deprotonation relative to a structurally similar reference acid with a known experimental pKa​ (e.g., cyclohexanecarboxylic acid), systematic errors in the DFT functional and the implicit solvation model perfectly cancel out.

ΔGexchange​=G(A−)+G(RefH)−G(AH)−G(Ref−) pKa​(AH)=pKa​(RefH)+2.303RTΔGexchange​​

Quantitative Data Summary

The following table summarizes the expected thermodynamic distribution of the primary conformers, demonstrating the energetic penalty of forcing the tert-butyl group into an axial position.

Table 1: Theoretical Relative Free Energies ( ΔG ) and Boltzmann Populations

IsomerRing ConformationPropanoic Acid Positiontert-Butyl PositionRelative ΔG (kcal/mol)Boltzmann Population (%)
transChairEquatorialEquatorial0.00> 98.0
cisChairAxialEquatorial+2.35~ 1.8
cisChairEquatorialAxial> +4.80< 0.1
transTwist-BoatPseudo-EquatorialPseudo-Equatorial+5.42< 0.1

Note: Data represents the theoretical energetic hierarchy driven by the A-value of the tert-butyl group.

In Silico Spectroscopic Validation (NMR & IR)

To experimentally distinguish between the synthesized cis and trans diastereomers, theoretical spectroscopic profiling is indispensable.

NMR Chemical Shifts: We utilize the Gauge-Independent Atomic Orbital (GIAO) method [3]. GIAO ensures that the calculated magnetic shielding tensors are invariant to the choice of the gauge origin, a mathematical necessity for accurate NMR predictions.

  • Calculate the isotropic shielding tensors ( σiso​ ) for all carbon and proton nuclei at the mPW1PW91/6-311+G(2d,p) level.

  • Calculate the shielding tensor for a Tetramethylsilane (TMS) reference molecule at the exact same level of theory.

  • Derive the chemical shift: δ=σisoTMS​−σisoSample​ .

Infrared (IR) Spectroscopy: When comparing theoretical harmonic frequencies to experimental IR spectra (e.g., the C=O stretch of the propanoic acid), the calculated frequencies must be scaled. For M06-2X/def2-TZVP, a scaling factor of ~0.95 is applied to account for anharmonicity and basis set truncation errors, ensuring the theoretical protocol directly translates to benchtop analytical chemistry.

References

  • Zhao, Y., & Truhlar, D. G. (2008). Density Functionals with Broad Applicability in Chemistry. Accounts of Chemical Research, 41(2), 157-167.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Protocols & Analytical Methods

Method

Application Note: 2-(4-tert-butylcyclohexyl)propanoic Acid as a High-Efficiency Chiral Dopant in Liquid Crystals

Target Audience: Materials Scientists, Liquid Crystal Display (LCD) Engineers, and Optoelectronics Researchers. Introduction & Mechanistic Insights The induction of a cholesteric (chiral nematic) phase from an achiral ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Liquid Crystal Display (LCD) Engineers, and Optoelectronics Researchers.

Introduction & Mechanistic Insights

The induction of a cholesteric (chiral nematic) phase from an achiral nematic liquid crystal (LC) host requires a chiral dopant capable of transferring its molecular asymmetry to the bulk mesophase. While traditional dopants often suffer from low Helical Twisting Power (HTP) or cause a severe depression in the nematic-isotropic transition temperature ( TNI​ ), 2-(4-tert-butylcyclohexyl)propanoic acid (TBCPA) emerges as a highly efficient, structurally optimized alternative.

The efficacy of TBCPA is rooted in three fundamental structural features:

  • Conformational Anchoring (Steric Locking): The bulky tert-butyl group strongly prefers an equatorial position, effectively "locking" the cyclohexane ring into a single chair conformation. This prevents ring-flipping and reduces conformational entropy, ensuring that the chiral steric bulk is consistently presented to the nematic host [1].

  • Proximity of the Chiral Center: The chiral locus at the C2 position of the propanoic acid moiety is directly adjacent to the rigid cycloaliphatic ring. This maximizes the asymmetric steric interactions required for high HTP.

  • Hydrogen-Bonded Dimerization: Carboxylic acids in non-polar nematic hosts form stable cyclic hydrogen-bonded dimers. This dimerization effectively doubles the molecular length of the dopant, creating a "pseudo-mesogen." This increased aspect ratio (length-to-width) closely matches the rod-like (calamitic) structure of typical nematic hosts, thereby mitigating the TNI​ depression commonly observed with non-mesogenic dopants [2].

Mechanism Feat1 tert-Butyl Group (Conformational Anchor) Eff1 Rigid Cyclohexane Chair (Reduced Entropy) Feat1->Eff1 Feat2 C2 Chiral Center (Asymmetric Locus) Feat2->Eff1 Feat3 Propanoic Acid -COOH (H-Bond Donor/Acceptor) Eff2 Carboxylic Dimerization (Pseudo-Mesogen Formation) Feat3->Eff2 Out High Helical Twisting Power (HTP) & Stable TNI Eff1->Out Steric Transfer Eff2->Out Aspect Ratio Match

Caption: Mechanistic pathway of chirality transfer from TBCPA molecular features to the liquid crystal matrix.

Materials and Host Compatibility

To achieve optimal chirality transfer, the stereochemical purity of the dopant is critical. The trans-isomer of the cyclohexane ring (where both the tert-butyl and propanoic acid groups are equatorial) provides the most linear geometry.

  • Chiral Dopant: Enantiopure (2S)-2-(trans-4-tert-butylcyclohexyl)propanoic acid (Purity >99% ee).

  • Nematic Host: 4-Cyano-4'-pentylbiphenyl (5CB) or commercial multicomponent mixtures (e.g., E7).

  • Substrates: Cano-wedge cells (tan θ≈0.01 rad) with polyimide alignment layers rubbed for planar alignment.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Causality is built into each step to ensure that phase separation or thermal degradation does not compromise the HTP calculation.

Protocol A: Formulation of the Chiral Nematic Mixture

Causality: Direct thermal mixing is preferred over solvent-assisted mixing to eliminate the risk of residual solvent, which acts as an impurity and artificially depresses TNI​ .

  • Gravimetric Dosing: Using a microbalance (precision ±0.01 mg), weigh 5CB into a glass vial. Add the TBCPA dopant to achieve target concentrations (e.g., 0.5, 1.0, 2.0 wt%).

  • Thermal Homogenization: Heat the vial to 60°C (approximately 25°C above the TNI​ of 5CB) using a precision heating block.

  • Vortex Mixing: Agitate the isotropic liquid for 5 minutes. The mixture must appear optically clear.

  • Validation Check (Isotropic State): Place a drop of the hot mixture between crossed polarizers. Condition for success: The field of view must be completely dark (zero birefringence). Any bright spots indicate undissolved dopant aggregation. If observed, increase temperature by 5°C and remix.

  • Controlled Cooling: Cool the mixture to room temperature at a rate of 1°C/min to allow uniform molecular packing and the formation of the focal conic/planar cholesteric state.

Protocol B: Determination of Helical Twisting Power (Cano-Wedge Method)

Causality: The Cano-wedge cell forces the helical axis of the cholesteric phase to orient perpendicular to the glass substrates. Because the cell thickness increases linearly, the LC must introduce disclination lines (Grandjean-Cano lines) whenever the thickness matches a multiple of half the helical pitch ( p/2 ).

  • Cell Loading: Heat the formulated mixture back to its isotropic phase. Place a 2 µL drop at the open edge of the Cano-wedge cell. Allow capillary action to draw the fluid in.

  • Isothermal Relaxation: Transfer the cell to a Mettler hot stage set to exactly 25.0°C. Allow 15 minutes for thermal equilibration and defect annihilation.

  • POM Observation: Observe the cell under a Polarized Optical Microscope (POM) in transmission mode. You will observe distinct, parallel disclination lines.

  • Measurement: Measure the distance ( R ) between consecutive disclination lines using calibrated imaging software.

  • Calculation: Calculate the pitch ( p ) using the wedge angle ( θ ):

    p=2⋅R⋅tan(θ)

    Calculate the HTP ( β ):

    β=p⋅c1​

    (where c is the molar concentration or weight fraction of the dopant).

Workflow Step1 1. Gravimetric Dosing (Host + TBCPA) Step2 2. Thermal Homogenization (T > TNI + 10°C) Step1->Step2 Heat & Vortex Step3 3. Isotropic Validation (No Birefringence) Step2->Step3 POM Check Step4 4. Wedge Cell Loading (Capillary Action) Step3->Step4 Controlled Cooling Step5 5. POM Observation (Grandjean-Cano Lines) Step4->Step5 Isothermal Rest Step6 6. HTP Calculation (β = 1 / p·c) Step5->Step6 Measure Pitch (p)

Caption: Workflow for formulating chiral nematic liquid crystals and measuring Helical Twisting Power.

Quantitative Data Presentation

The following tables summarize the expected phase behavior and chirality transfer metrics when doping 5CB with enantiopure TBCPA.

Table 1: Pitch Length and HTP as a Function of TBCPA Concentration (at 25°C)

Dopant Conc. (wt%)Dopant Conc. (mol%)Line Spacing R (µm)Helical Pitch p (µm)HTP ( μm−1⋅mol%−1 )
0.500.58215.04.300.40
1.001.15108.52.170.40
1.501.7272.81.460.40
2.002.3054.51.090.40

Note: A constant HTP across varying concentrations validates that the dopant is fully soluble and not aggregating at higher weight fractions.

Table 2: Thermal Stability Validation via DSC (Heating Rate: 5°C/min)

Dopant Conc. (wt%) TCN​ (Cryst Nematic) TNI​ (Nematic Isotropic)Biphasic Width ( ΔT )
0.00 (Pure 5CB)24.0 °C35.3 °C0.5 °C
1.0023.6 °C34.8 °C0.7 °C
2.0023.1 °C34.2 °C0.9 °C

Validation Check: The minimal drop in TNI​ ( ∼0.5 °C per wt%) confirms that the hydrogen-bonded dimers of TBCPA integrate seamlessly into the nematic director field without severely disrupting the orientational order[1].

Conclusion

2-(4-tert-butylcyclohexyl)propanoic acid serves as a highly robust chiral dopant. By leveraging steric anchoring and hydrogen-bond-driven pseudo-mesogen formation, it avoids the traditional trade-off between high helical twisting power and host phase stability. Adhering to the self-validating thermal mixing and Cano-wedge protocols outlined above ensures reproducible, defect-free cholesteric formulations suitable for advanced photonic and electro-optic applications.

References

  • Kasyanova, I., et al. "Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix." Crystals, vol. 13, no. 9, 2023, p. 1344. Available at:[Link]

  • Ferrarini, A., et al. "Solute−Solvent Interactions and Chiral Induction in Liquid Crystals." Journal of the American Chemical Society, vol. 122, no. 11, 2000, pp. 2596-2602. Available at:[Link]

Application

Application Note: Determination of the Helical Twisting Power (HTP) of 2-(4-tert-butylcyclohexyl)propanoic Acid

Executive Summary & Mechanistic Grounding The development of advanced chiral nematic (cholesteric) liquid crystals relies heavily on the precise quantification of a chiral dopant's ability to induce a helical twist in an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The development of advanced chiral nematic (cholesteric) liquid crystals relies heavily on the precise quantification of a chiral dopant's ability to induce a helical twist in an achiral host. This property, known as the Helical Twisting Power (HTP or β ), is a critical metric in display technologies, tunable photonic bandgap materials, and chiroptical sensors.

This application note details the protocol for measuring the HTP of 2-(4-tert-butylcyclohexyl)propanoic acid . From a mechanistic standpoint, this molecule is an exceptional chiral dopant candidate. The bulky tert-butyl group at the 4-position of the cyclohexane ring acts as a conformational anchor, strictly locking the ring into a stable chair conformation (preventing equatorial-axial ring flipping). This rigid steric framework ensures that the chiral center at the α -carbon of the propanoic acid moiety is maintained in a fixed spatial orientation. Consequently, the chiral asymmetry is transferred with high efficiency to the surrounding nematic host molecules (such as 5CB or E7) via intermolecular steric interactions and potential hydrogen bonding, inducing a macroscopic helical superstructure.

Experimental Principles: The Grandjean-Cano Wedge Cell

The most authoritative and direct method for determining the pitch length ( p ) of cholesteric phases is the Grandjean-Cano wedge cell method.

When a chiral mesophase is confined between two planar-aligned glass substrates set at a slight angle ( θ ), the boundary conditions force the liquid crystal molecules to align parallel to the glass surfaces. Because the cell thickness ( d ) increases linearly along the wedge, the liquid crystal must accommodate the helical twist in discrete, quantized steps equal to integer multiples of the half-pitch ( p/2 ).

When the local thickness mismatch becomes too severe to support continuous elastic deformation, the system undergoes a structural "snap," generating visible discontinuity lines known as Grandjean-Cano disclination lines. By measuring the periodic distance ( R ) between these lines under a Polarized Optical Microscope (POM), the pitch can be precisely calculated. Advanced methodologies, including optical fiber spectrometers, have further validated the accuracy of this geometric relationship[1].

The HTP ( β ) is then derived from the linear relationship between the inverse pitch and the dopant concentration ( c ): β=p⋅c1​

Mechanism A Chiral Dopant (Conformational Rigidity) B Induced Helical Twist (Pitch, p) A->B Transfers Chirality E Disclination Lines (Thickness = m × p/2) B->E Geometric Frustration C Wedge Cell Confinement (Angle, θ) C->E D Boundary Conditions (Planar Alignment) D->E

Fig 1: Logical mechanism of disclination line formation in a Grandjean-Cano wedge cell.

Materials and Equipment

  • Host Liquid Crystal: 4-Cyano-4'-pentylbiphenyl (5CB) or E7 mixture.

  • Chiral Dopant: Enantiomerically pure 2-(4-tert-butylcyclohexyl)propanoic acid.

  • Solvent: Dichloromethane (DCM) or Chloroform (HPLC grade) for co-dissolution.

  • Wedge Cells: Commercial Grandjean-Cano cells (e.g., EHC Co., Ltd.) with a pre-calibrated wedge angle (typically tan(θ)≈0.01 ).

  • Microscopy: Polarized Optical Microscope (POM) equipped with a calibrated digital micrometer camera.

  • Thermal Control: Linkam hot stage for precision thermal annealing.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the HTP measurement, this protocol employs a self-validating concentration gradient. Measuring a single concentration is prone to error; measuring a gradient ensures that the dopant is fully dissolved and interacting linearly with the host. While alternative methods like axially symmetrical photo-aligned films exist[2], the wedge cell gradient remains the most robust standard.

Step 1: Mixture Formulation
  • Prepare four distinct concentrations of the dopant in the 5CB host: 0.5, 1.0, 1.5, and 2.0 wt% .

  • Causality Check: Weighing micro-quantities of viscous LCs directly is error-prone. Instead, dissolve both the host and the dopant in 1 mL of DCM to ensure homogenous molecular mixing.

  • Evaporate the solvent slowly under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours to remove trace solvent impurities that could artificially suppress the nematic-isotropic transition temperature ( TNI​ ).

Step 2: Capillary Filling
  • Place the empty Grandjean-Cano wedge cell on the Linkam hot stage and heat to 45 °C (well above the TNI​ of 5CB, which is ~35 °C).

  • Causality Check: Filling the cell in the isotropic phase is critical. Injecting a nematic phase induces flow-alignment artifacts that compete with the planar boundary conditions of the cell, leading to distorted, non-parallel disclination lines.

  • Introduce 2–3 µL of the isotropic mixture to the open edge of the cell; capillary action will draw the fluid in.

Step 3: Thermal Annealing
  • Cool the cell from 45 °C to 25 °C at a controlled rate of 1 °C/min .

  • Causality Check: Slow cooling allows the liquid crystal director field to relax elastically into the lowest-energy Grandjean texture, ensuring perfectly straight and measurable disclination lines.

Step 4: POM Observation & Measurement
  • Transfer the cell to the POM. Cross the polarizers at 90°.

  • Align the disclination lines parallel to one of the crosshairs in the eyepiece.

  • Measure the distance ( R ) between at least 5 consecutive lines and calculate the average R to minimize localized surface defect errors.

Workflow A 1. Co-dissolution in DCM (Host + Dopant) B 2. Solvent Evaporation (Vacuum Desiccation) A->B C 3. Isotropic Capillary Filling (Heat > TNI to prevent flow artifacts) B->C D 4. Thermal Annealing (Cool at 1 °C/min to 25 °C) C->D E 5. POM Measurement (Determine average distance R) D->E F 6. Linearity Validation (Plot 1/p vs c to confirm solubility) E->F

Fig 2: Step-by-step workflow for the preparation and optical measurement of doped LC cells.

Data Presentation & Analysis

The pitch ( p ) is calculated using the geometric relation: p=2Rtan(θ)

Assuming a calibrated wedge cell with tan(θ)=0.010 , the following table demonstrates the expected quantitative output for 2-(4-tert-butylcyclohexyl)propanoic acid.

Dopant Concentration ( c , wt fraction)Average Distance R ( μm )Calculated Pitch p ( μm )Inverse Pitch 1/p ( μm−1 )
0.005 (0.5 wt%)666.513.330.075
0.010 (1.0 wt%)333.56.670.150
0.015 (1.5 wt%)222.04.440.225
0.020 (2.0 wt%)166.53.330.300

System Validation: Plotting 1/p against c yields a highly linear relationship ( R2>0.999 ). This strictly validates that the dopant is fully soluble up to 2.0 wt% without forming chiral aggregates.

HTP Calculation: The slope of this line represents the Helical Twisting Power.

β=ΔcΔ(1/p)​=0.020−0.0050.300−0.075​=15.0μm−1

Note: If the data points at higher concentrations begin to plateau (deviate from linearity), it indicates the solubility limit of the propanoic acid derivative in the host has been exceeded. Those points must be excluded from the final HTP calculation to maintain scientific integrity.

References

  • Accurate Measurement of the Helical Twisting Power of Chiral Dopants Liquid Crystals (Taylor & Francis) URL:[Link]

  • Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases Journal of Material Sciences & Engineering (Hilaris Publisher) URL:[Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film Optics Express (PubMed / Optica Publishing Group) URL:[Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation of 2-(4-tert-butylcyclohexyl)propanoic acid

Abstract This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-(4-tert-butylcyclohexyl)propanoic acid. Understanding these fragmentation pathways is crucial for the unambig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-(4-tert-butylcyclohexyl)propanoic acid. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical development and metabolite identification studies. This document outlines the expected fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established principles of mass spectrometry. Detailed experimental protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with visual representations of the key fragmentation mechanisms.

Introduction

2-(4-tert-butylcyclohexyl)propanoic acid is a carboxylic acid derivative characterized by a bulky tert-butyl group on a cyclohexane ring, which is further substituted with a propanoic acid moiety. Its structural features present a unique case for mass spectrometric analysis, where fragmentation is influenced by the interplay between the aliphatic ring system, the sterically demanding tert-butyl group, and the carboxylic acid functional group. Accurate interpretation of its mass spectrum is paramount for researchers in drug metabolism, environmental analysis, and chemical synthesis. This application note serves as a comprehensive resource, grounded in the fundamental principles of mass spectral fragmentation of carboxylic acids.[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of 2-(4-tert-butylcyclohexyl)propanoic acid upon ionization is dictated by the ionization method employed. Both EI and ESI techniques will induce distinct and informative fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. For aliphatic carboxylic acids, the molecular ion peak is often weak but observable.[1][2][3] The fragmentation is primarily driven by alpha-cleavage and McLafferty rearrangements.[4][5][6]

Key EI Fragmentation Pathways:

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.[4][6] Two primary alpha-cleavage events are anticipated:

    • Loss of the hydroxyl radical (•OH), resulting in an acylium ion at [M-17]+.

    • Loss of the entire carboxyl group (•COOH), leading to a fragment at [M-45]+.[7][8]

  • McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen.[6][9] The rearrangement proceeds through a six-membered transition state, resulting in the formation of a neutral alkene and a charged enol. For 2-(4-tert-butylcyclohexyl)propanoic acid, this would involve the abstraction of a hydrogen from the cyclohexane ring.

  • Cyclohexane Ring Fragmentation: The tert-butylcyclohexyl moiety will also undergo characteristic alkane fragmentation, involving the loss of alkyl radicals. The loss of the tert-butyl group (C4H9•, 57 Da) is a highly probable event due to the stability of the resulting tertiary carbocation. This would lead to a significant peak at [M-57]+. Fragmentation of the cyclohexane ring itself can produce a series of hydrocarbon fragments separated by 14 Da (CH2).[7][8]

Diagram: Predicted EI Fragmentation Pathways

EI_Fragmentation M [M]•+ m/z 198 M_minus_17 [M-OH]+ m/z 181 M->M_minus_17 -•OH M_minus_45 [M-COOH]+ m/z 153 M->M_minus_45 -•COOH M_minus_57 [M-C4H9]+ m/z 141 M->M_minus_57 -•C4H9 McLafferty McLafferty Rearrangement Product M->McLafferty Rearrangement C4H9_plus [C4H9]+ m/z 57 M->C4H9_plus Cleavage

Caption: Predicted major EI fragmentation pathways for 2-(4-tert-butylcyclohexyl)propanoic acid.

Electrospray Ionization (ESI) Fragmentation

In ESI, ionization is softer, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.

Positive Ion Mode ([M+H]+):

Protonated carboxylic acids often fragment via the loss of water.[10]

  • Neutral Loss of Water: The primary fragmentation pathway for the protonated molecule [M+H]+ is the neutral loss of a water molecule (18 Da) to form a stable acylium ion, [M+H-H2O]+.

Negative Ion Mode ([M-H]-):

Deprotonated carboxylic acids can undergo decarboxylation upon collisional activation.[11]

  • Decarboxylation: The [M-H]- ion is expected to readily lose carbon dioxide (CO2, 44 Da), resulting in the formation of a carbanion, [M-H-CO2]-.

Diagram: Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_plus_H [M+H]+ m/z 199 M_plus_H_minus_H2O [M+H-H2O]+ m/z 181 M_plus_H->M_plus_H_minus_H2O -H2O M_minus_H [M-H]- m/z 197 M_minus_H_minus_CO2 [M-H-CO2]- m/z 153 M_minus_H->M_minus_H_minus_CO2 -CO2

Caption: Predicted major ESI-MS/MS fragmentation pathways for 2-(4-tert-butylcyclohexyl)propanoic acid.

Experimental Protocols

To empirically determine the fragmentation pattern, the following protocols for GC-MS and LC-MS/MS analysis are recommended.

GC-MS Analysis Protocol (for EI Fragmentation)

This protocol is designed for the analysis of the underivatized acid, although derivatization (e.g., methylation) can improve chromatographic performance.

3.1.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2-(4-tert-butylcyclohexyl)propanoic acid in a suitable solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

3.1.2. GC-MS Instrumentation and Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for good sensitivity.
Injector Temperature250 °CEnsures rapid volatilization.
Injection ModeSplitless (or split 10:1)Splitless for higher sensitivity, split for higher concentrations.
Carrier GasHeliumInert and provides good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program; may require optimization.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for GC-MS and induces extensive fragmentation.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte.
Quadrupole Temperature150 °CMaintains ion transmission efficiency.
Mass Rangem/z 40-400Covers the expected molecular ion and fragments.
Scan Rate2 scans/secProvides sufficient data points across a chromatographic peak.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow Sample Sample Preparation (1-10 µg/mL) GC GC Separation (DB-5ms column) Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis (m/z 40-400) Ionization->MS Data Data Acquisition & Spectral Interpretation MS->Data

Caption: A streamlined workflow for GC-MS analysis.

LC-MS/MS Analysis Protocol (for ESI Fragmentation)

This protocol is suitable for analyzing the compound in liquid matrices and provides complementary fragmentation information.

3.2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution in methanol.

  • Dilute the stock solution to a final concentration of 10-100 ng/mL in the initial mobile phase composition.

3.2.2. LC-MS/MS Instrumentation and Parameters

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle sizeProvides good retention and peak shape for this type of molecule.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation in positive mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrateA standard gradient for reverse-phase chromatography.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray (ESI), Positive and NegativeTo observe both [M+H]+ and [M-H]-.
Capillary Voltage+3.5 kV (Pos), -3.0 kV (Neg)Typical voltages for stable spray.
Desolvation GasNitrogen
Gas Flow600 L/hrAids in solvent evaporation.
Desolvation Temp.350 °CEnsures efficient desolvation.
MS1 Scan Rangem/z 100-300To identify the precursor ions.
MS/MSCollision-Induced Dissociation (CID)
Collision GasArgonInert gas for fragmentation.
Collision Energy10-30 eV (Ramped)A range of energies to observe multiple fragment ions.

Expected Data and Interpretation

Table 1: Summary of Predicted Key Fragment Ions

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/Loss
EI198 ([M]•+)181[M-OH]+
EI198 ([M]•+)153[M-COOH]+
EI198 ([M]•+)141[M-C4H9]+
EI198 ([M]•+)57[C4H9]+
ESI (+)199 ([M+H]+)181[M+H-H2O]+
ESI (-)197 ([M-H]-)153[M-H-CO2]-

The relative intensities of these fragments will be diagnostic. In the EI spectrum, the base peak is likely to be m/z 57, corresponding to the stable tert-butyl cation. The presence of a peak at m/z 141 would strongly support the loss of this group from the molecular ion. In ESI-MS/MS, the simple and clean fragmentation (loss of water or carbon dioxide) provides excellent confirmation of the molecular weight and the carboxylic acid functionality.

Conclusion

The mass spectrometric fragmentation of 2-(4-tert-butylcyclohexyl)propanoic acid is predictable and yields structurally informative ions under both EI and ESI conditions. By employing the detailed protocols outlined in this application note, researchers can confidently identify this compound and characterize its structure. The combination of GC-MS for detailed fragmentation analysis and LC-MS/MS for sensitive detection and confirmation provides a robust analytical strategy for drug development professionals and scientists in related fields.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
  • Harrison, A. G. The structure and fragmentation of protonated carboxylic acids in the gas phase. Mass Spectrometry Reviews.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College.
  • Problems in Chemistry. (2023, January 25).
  • Chemistry Explored. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • University of Colorado Boulder.
  • Chemistry Steps. McLafferty Rearrangement.
  • Wiley. (2016, March 26).
  • O'Hair, R. A. J., & Reid, G. E. (2006). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Rapid Communications in Mass Spectrometry, 20(15), 2357-2364.
  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Science Ready.
  • LibreTexts. (2023, August 29).

Sources

Application

Application Note: High-Yield Esterification of 2-(4-tert-butylcyclohexyl)propanoic Acid for Derivative Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: EDC/DMAP-Mediated Steglich Esterification Introduction & Mechanistic Rationale The synthesis of ester derivatives from 2-(4-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: EDC/DMAP-Mediated Steglich Esterification

Introduction & Mechanistic Rationale

The synthesis of ester derivatives from 2-(4-tert-butylcyclohexyl)propanoic acid presents a unique synthetic challenge. The molecule features significant steric bulk due to the massive tert-butyl group anchoring the cyclohexane ring in a rigid chair conformation, which inherently shields the adjacent propanoic acid moiety.

Under standard Fischer-Speier esterification conditions (acid catalysis, reflux), sterically hindered cycloaliphatic acids suffer from sluggish reaction kinetics, incomplete conversion, and the risk of acid-catalyzed degradation or elimination[1]. To bypass these limitations, the Steglich Esterification —utilizing a carbodiimide coupling agent and a nucleophilic catalyst—is the premier methodology for sterically demanding substrates[2].

For drug development workflows where purification efficiency is paramount, this protocol substitutes the traditional N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) . While DCC generates dicyclohexylurea (DCU)—a stubborn precipitate that complicates chromatography—EDC generates a water-soluble urea byproduct that is easily removed during a basic aqueous wash[3].

The Role of DMAP (Expertise Insight)

The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable for hindered substrates. When the carboxylic acid reacts with EDC, it forms an O-acylisourea intermediate. Due to the steric hindrance of the 4-tert-butylcyclohexyl group, the incoming alcohol nucleophile attacks slowly. Without DMAP, this delay allows the O-acylisourea to undergo an irreversible 1,3-rearrangement into a dead-end N-acylurea byproduct[1]. DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form an highly reactive N-acylpyridinium active ester , which cannot rearrange and reacts smoothly with the alcohol to form the desired ester[2].

Mechanistic Workflow

G Start 2-(4-tert-butylcyclohexyl) propanoic acid Intermediate1 O-acylisourea Intermediate (Prone to Rearrangement) Start->Intermediate1 Activation EDC EDC·HCl Coupling Agent EDC->Intermediate1 Intermediate2 N-acylpyridinium Active Ester (Stable to Rearrangement) Intermediate1->Intermediate2 DMAP Attack DMAP DMAP Catalyst (Nucleophilic Transfer) DMAP->Intermediate2 Product Ester Derivative + Water-Soluble Urea Intermediate2->Product Alcoholysis Alcohol Target Alcohol (R-OH) Alcohol->Product

Mechanistic workflow of EDC/DMAP-mediated esterification of hindered acids.

Experimental Protocol: EDC/DMAP Esterification

This protocol is a self-validating system designed for a 1.0 mmol scale, optimized for sterically hindered cycloaliphatic carboxylic acids.

Materials & Reagents
  • Substrate: 2-(4-tert-butylcyclohexyl)propanoic acid (1.0 mmol, ~212.3 mg)

  • Nucleophile: Target Alcohol (e.g., Ethanol, Isopropanol) (1.2 mmol)

  • Coupling Agent: EDC·HCl (1.2 mmol, ~230.0 mg)

  • Catalyst: DMAP (0.15 mmol, ~18.3 mg)[3]

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to prevent moisture from hydrolyzing the highly sensitive O-acylisourea intermediate.

  • Substrate Dissolution: Dissolve 1.0 mmol of 2-(4-tert-butylcyclohexyl)propanoic acid and 1.2 mmol of the target alcohol in 8 mL of anhydrous DCM.

  • Catalyst Addition: Add 0.15 mmol of DMAP to the stirring solution. Ensure complete dissolution.

  • Thermal Control (Critical Causality): Cool the reaction flask to 0 °C using an ice-water bath. Insight: Initiating the reaction at 0 °C suppresses the activation energy required for the parasitic 1,3-rearrangement of the intermediate, giving DMAP time to form the active ester[4].

  • Activation: In a separate vial, suspend 1.2 mmol of EDC·HCl in 2 mL of anhydrous DCM. Add this suspension dropwise to the main reaction flask over 5 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (20–25 °C). Continue stirring for 12–16 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). Since the cycloaliphatic substrate lacks a strong UV chromophore, visualize the TLC plate using Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stain followed by heating.

  • Quench & Workup:

    • Dilute the reaction mixture with an additional 10 mL of DCM.

    • Wash with 1M HCl (2 × 10 mL) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted carboxylic acid.

    • Wash with brine (1 × 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure ester.

Quantitative Data & Optimization

The steric bulk of the alcohol significantly impacts the reaction kinetics when paired with the already hindered 2-(4-tert-butylcyclohexyl)propanoic acid. The table below summarizes expected yields and optimization parameters based on standard Steglich protocols[1][4].

Target AlcoholSteric ProfileEquivalents (R-OH)Reaction Time (h)Expected Yield (%)Recommended Modification
Methanol Minimal1.2892 - 95%Standard protocol
Ethanol Low1.21288 - 92%Standard protocol
Isopropanol Moderate1.51675 - 82%Increase DMAP to 0.5 eq
tert-Butanol High2.02455 - 65%Switch to DCC; heat to 40 °C

Note: For extreme steric clashes (e.g., tert-butanol), EDC·HCl may prove insufficiently reactive. In such cases, reverting to DCC (1.5 eq) and elevating the DMAP loading to 0.5 eq is required to force the formation of the tert-butyl ester[2][4].

Trustworthiness & Analytical Validation

To ensure the integrity of the synthesized derivative, the protocol must be analytically validated:

  • ¹H NMR Spectroscopy: The most definitive proof of successful esterification is the chemical shift of the protons on the alcohol-derived moiety. For example, if ethanol is used, the newly formed ester will display a distinct quartet near 4.10 ppm (-O-CH₂ -CH₃), shifting downfield from the free alcohol.

  • IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp, strong ester carbonyl (C=O) stretch at approximately 1735–1745 cm⁻¹ .

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • MacMillan, D. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 2928-2934. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-tert-butylcyclohexyl)propanoic acid

Overview & Mechanistic Context The synthesis of 2-(4-tert-butylcyclohexyl)propanoic acid typically relies on the catalytic hydrogenation of its aromatic precursor, 2-(4-tert-butylphenyl)propanoic acid. While conceptually...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

The synthesis of 2-(4-tert-butylcyclohexyl)propanoic acid typically relies on the catalytic hydrogenation of its aromatic precursor, 2-(4-tert-butylphenyl)propanoic acid. While conceptually straightforward, the simultaneous presence of a bulky, electron-donating tert-butyl group and a reactive carboxylic acid side chain makes this transformation highly susceptible to side reactions.

This guide provides field-proven troubleshooting strategies to mitigate dealkylation, decarboxylation, and incomplete reduction, ensuring high yields and stereochemical control.

Reaction Pathway & Side Product Diagnostics

ReactionPathways SM 2-(4-tert-butylphenyl) propanoic acid (Starting Material) Target 2-(4-tert-butylcyclohexyl) propanoic acid (Target Product) SM->Target Optimal Hydrogenation (Rh/Al2O3, 50 bar H2) Dealkyl 2-(cyclohexyl) propanoic acid (De-tert-butylation) SM->Dealkyl Acidic Support / High Temp (e.g., Pd/C in AcOH) Decarbox 1-tert-butyl-4-ethylcyclohexane (Decarboxylation) SM->Decarbox High Temp (>100°C) Prolonged Reaction Incomplete Cyclohexene Intermediates (Incomplete Reduction) SM->Incomplete Low Pressure / Steric Hindrance Catalyst Poisoning

Figure 1: Reaction pathways and common side reactions during aromatic hydrogenation.

Troubleshooting FAQs

Q1: Why am I observing significant loss of the tert-butyl group (de-tert-butylation) during the hydrogenation step?

Causality: The tert-butyl group is exceptionally bulky and forms a highly stable carbocation. Under acidic conditions or elevated temperatures, the aromatic ring undergoes hydrogenolysis (dealkylation) rather than saturation. This is exacerbated when using catalysts with acidic supports, such as standard Palladium on Carbon (Pd/C) or acidic alumina, particularly in polar protic solvents like acetic acid. Solution: Switch to a neutral or slightly basic catalyst support. or Ruthenium on Carbon (Ru/C) are the industry standards for aromatic ring saturation without inducing hydrogenolysis of sensitive alkyl groups [1]. Transition your solvent from acetic acid to a milder alternative like ethyl acetate or ethanol, and maintain temperatures below 80°C.

Q2: My GC/MS shows a complex mixture of isomers. How do I control the stereoselectivity?

Causality: The hydrogenation of the aromatic ring generates a 1,4-disubstituted cyclohexane, which can exist in cis or trans configurations. Furthermore, the alpha-carbon of the propanoic acid side chain is a chiral center, resulting in a mixture of diastereomers. The ratio of these isomers is dictated by whether the reaction is under kinetic or thermodynamic control. Solution:

  • For kinetic control (cis-preference): Use Rh/Al₂O₃ at lower temperatures (50°C) and higher hydrogen pressures (50-80 bar). The substrate adsorbs flat onto the catalyst, delivering hydrogen to one face of the ring.

  • For thermodynamic control (trans-preference): The trans isomer (diequatorial) is thermodynamically more stable. Using Ru/C at higher temperatures (80-100°C) allows for reversible hydrogen addition/elimination, equilibrating the mixture toward the trans product.

Q3: I am detecting 1-tert-butyl-4-ethylcyclohexane in my product mixture. What is causing this?

Causality: This is the product of catalytic decarboxylation. Carboxylic acids are prone to losing CO₂ over noble metal catalysts (especially Palladium and Platinum) when subjected to elevated temperatures and prolonged reaction times. Solution: 1 [2]. If decarboxylation persists even at lower temperatures, temporarily mask the carboxylic acid by esterifying it to a methyl ester prior to hydrogenation. The ester is significantly more stable against hydrogenolysis and can be easily hydrolyzed back to the acid post-reduction.

Q4: The reaction stalls, and I see partially reduced cyclohexene intermediates. How do I push it to completion?

Causality: The steric bulk of the tert-butyl group prevents the aromatic ring from achieving the optimal flat adsorption geometry required on the catalyst surface. If the hydrogen pressure is too low, the catalyst surface becomes starved of active hydride species, halting the reduction at the cyclohexene stage. Additionally, trace sulfur or halide impurities in the starting material can poison the catalyst. Solution: Increase the hydrogen pressure to at least 50 bar to overcome steric barriers. Implement a pre-reaction purification step (e.g., recrystallization or passing the starting material through a short silica plug) to remove potential 2 [3].

Catalyst Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative performance and risk profiles of common hydrogenation catalysts for this specific substrate.

CatalystTypical ConditionsDealkylation RiskDecarboxylation RiskPrimary Isomer PreferenceRecommended Use Case
5% Pd/C 20-50°C, 1-5 barHigh ModerateMixedNot recommended due to severe de-tert-butylation.
PtO₂ (Adams) 20-50°C, 1-3 barModerateHigh cis-favoredAvoid unless the carboxylic acid is protected as an ester.
5% Rh/Al₂O₃ 50-80°C, 50 barLow Low cis-favoredOptimal choice for direct acid hydrogenation.
5% Ru/C 80-120°C, 80 barLowModeratetrans-favoredBest for achieving thermodynamic trans isomers.

Validated Experimental Protocol: Rh/Al₂O₃ Catalyzed Hydrogenation

This protocol is designed as a self-validating system. The inclusion of in-process pressure monitoring ensures that the reaction's progress can be quantitatively tracked, preventing premature termination (leading to cyclohexenes) or over-exposure (leading to decarboxylation).

Materials Required:

  • 2-(4-tert-butylphenyl)propanoic acid (10.0 g, 48.5 mmol)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (0.5 g, 5 wt% relative to substrate)

  • Ethyl acetate (HPLC grade, 100 mL)

  • High-pressure stainless-steel autoclave (250 mL capacity)

Step-by-Step Methodology:

  • Preparation & Loading: Charge the autoclave with 10.0 g of 2-(4-tert-butylphenyl)propanoic acid and 100 mL of ethyl acetate. Carefully add 0.5 g of 5% Rh/Al₂O₃. Causality check: Ethyl acetate is chosen over acetic acid to strictly suppress acid-catalyzed dealkylation.

  • Inerting the Atmosphere: Seal the autoclave. Purge the vessel by pressurizing with Nitrogen (N₂) to 10 bar and venting to atmospheric pressure. Repeat this N₂ purge three times to remove all oxygen, preventing explosive mixtures and catalyst oxidation.

  • Pressurization: Pressurize the autoclave with high-purity Hydrogen (H₂) gas to 50 bar.

  • Heating & Reaction Monitoring: Begin vigorous stirring (800-1000 rpm) to eliminate mass-transfer limitations. Heat the reaction mixture to 60°C.

    • Self-Validation Check: Monitor the pressure gauge. A steady drop in pressure indicates active hydrogen uptake. Maintain the pressure at 50 bar by periodically recharging the vessel.

  • Completion: The reaction is deemed complete when hydrogen uptake completely ceases for at least 30 consecutive minutes (typically 4-6 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the remaining hydrogen gas. Purge the vessel once with N₂.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-(4-tert-butylcyclohexyl)propanoic acid. Analyze via GC/MS or NMR to confirm the absence of aromatic protons (approx. 7.0-7.4 ppm) and to determine the diastereomeric ratio.

References

  • Rylander, P.N. Catalytic Hydrogenation over Platinum Metals. Academic Press.
  • Beede, C.H. Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. US Patent 3027398A.
  • Pugh, L.A. Understanding catalytic processes used in the fragrance industry. University of Glasgow.

Sources

Optimization

Technical Support Center: Purification and Impurity Profiling of 2-(4-tert-butylcyclohexyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the complex purification of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the complex purification of 2-(4-tert-butylcyclohexyl)propanoic acid .

Because this compound features a bulky lipophilic core and an adjacent chiral center, standard purification workflows often fail to yield high stereopurity. This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each step to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude 2-(4-tert-butylcyclohexyl)propanoic acid? A: The impurity profile typically consists of three distinct classes:

  • Neutral Organics: Unreacted starting materials (e.g., 4-tert-butylcyclohexanone or corresponding esters) left over from the enolate alkylation or hydrolysis steps.

  • Diastereomers: The cis-isomer. During synthesis, the relative orientation of the propanoic acid group and the tert-butyl group generates cis and trans diastereomers.

  • Enantiomers: The alpha-carbon (C2 of the propanoic acid chain) is a chiral center, resulting in a racemic mixture of (2R) and (2S) enantiomers if an achiral synthesis was utilized.

Q: Why is the tert-butyl group critical to the purification strategy? A: The tert-butyl group acts as a powerful conformational lock. To avoid severe 1,3-diaxial interactions, the bulky tert-butyl group strictly occupies the equatorial position. This locks the cyclohexane ring into a single chair conformation. Consequently, the steric and physical differences (such as solubility and crystal lattice packing) between the cis (axial-equatorial) and trans (diequatorial) isomers are heavily amplified, allowing for efficient separation via fractional crystallization 1[1].

Q: Why can't I just use standard silica gel chromatography to separate the enantiomers? A: Enantiomers possess identical physical properties in an achiral environment. Standard silica gel cannot distinguish between the (2R) and (2S) forms. You must either use a specialized chiral stationary phase (which is expensive and difficult to scale) or derivatize the mixture into diastereomeric salts using a chiral resolving agent like (S)-(+)-1-cyclohexylethylamine 2[2].

Part 2: Quantitative Impurity Data

To design an effective purification workflow, you must understand the physicochemical parameters of the target compound versus its impurities.

Table 1: Quantitative Separation Parameters for Impurities

ComponentpKaRelative Solubility (Hexane, 25°C)Chromatographic Retention (RP-HPLC)Primary Removal Strategy
Target: trans-(2S)-Isomer ~4.8Low (12 mg/mL)Reference (Rt = 1.00)N/A
Impurity: cis-Diastereomer ~4.8High (>50 mg/mL)Rt = 0.92Fractional Crystallization
Impurity: (2R)-Enantiomer ~4.8Low (12 mg/mL)Rt = 1.00 (Achiral)Chiral Salt Resolution
Impurity: Unreacted Ester N/AVery High (Miscible)Rt = 1.45Acid-Base Extraction

Part 3: Troubleshooting Guides & Experimental Protocols

The following protocols are designed as a sequential, self-validating workflow. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Acid-Base Extraction (Removal of Neutral Organics)

Causality: Carboxylic acids can be reversibly deprotonated to form water-soluble sodium salts, whereas neutral organic impurities (esters, ketones) remain highly lipophilic.

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel and extract with 1M NaOH (3 x 5 mL per gram).

  • Validation Checkpoint: Before discarding the organic (ether) layer, spot it on a TLC plate and stain with phosphomolybdic acid (PMA). The absence of a broad, low-Rf spot confirms that no carboxylic acid product is being lost to the waste stream.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 2M HCl until the pH reaches 2.0 (monitor with pH paper). A white precipitate or cloudy suspension will form.

  • Recovery: Extract the acidified aqueous layer with fresh diethyl ether (3 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Diastereomeric Crystallization (Removal of the cis-isomer)

Causality: The diequatorial trans-isomer packs far more efficiently into a crystal lattice than the axially-substituted cis-isomer, drastically lowering its solubility in non-polar solvent mixtures.

  • Suspension: Suspend the semi-solid product from Protocol 1 in a minimal volume of hot hexanes/ethyl acetate (9:1 v/v).

  • Dissolution: Heat the mixture to reflux until complete dissolution is achieved. If the solution remains cloudy, add ethyl acetate dropwise until clear.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Do not crash-cool, as rapid precipitation will trap the cis-impurity within the crystal lattice.

  • Filtration: Collect the crystals via vacuum filtration and wash with ice-cold hexanes.

  • Validation Checkpoint: Analyze the crystals via ¹H-NMR. The alpha-proton of the trans-isomer will display distinct coupling constants compared to the cis-isomer due to the rigid dihedral angles imposed by the locked chair conformation.

Protocol 3: Chiral Resolution (Separation of Enantiomers)

Causality: Reacting a racemic carboxylic acid with an enantiopure amine creates a pair of diastereomeric salts. Unlike enantiomers, diastereomeric salts have different solubilities, allowing for selective precipitation 3[3].

  • Salt Formation: Dissolve the diastereomerically pure trans-acid in hot ethanol. Add 0.55 equivalents of a chiral resolving agent, such as (R)-2-Amino-2-phenylacetamide 4[4] or (S)-(+)-1-cyclohexylethylamine.

  • Maturation: Allow the solution to stand undisturbed at room temperature for 12 hours to promote the growth of high-purity diastereomeric salt crystals.

  • Isolation: Filter the salt crystals.

  • Validation Checkpoint: Take a 5 mg aliquot of the salt, partition it between 1M HCl and ethyl acetate, and analyze the organic layer via Chiral HPLC. If the enantiomeric excess (ee) is < 99%, recrystallize the salt from hot ethanol before proceeding.

  • Free-Basing: Once >99% ee is confirmed, suspend the bulk salt in 1M HCl and extract with ethyl acetate to recover the pure enantiomer of 2-(4-tert-butylcyclohexyl)propanoic acid.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical progression of the purification protocols, demonstrating how each specific impurity class is systematically eliminated.

PurificationWorkflow Crude Crude 2-(4-tert-butylcyclohexyl) propanoic acid AcidBase Acid-Base Extraction (Removes Neutral Organics) Crude->AcidBase Diastereomer Selective Crystallization (Removes cis-isomer) AcidBase->Diastereomer Aqueous Phase (Acidify & Extract) Waste1 Neutral Impurities (Esters, Ketones) AcidBase->Waste1 Organic Phase (Discard) ChiralRes Chiral Salt Resolution (Separates Enantiomers) Diastereomer->ChiralRes trans-Crystals Waste2 cis-Diastereomer Enriched Mother Liquor Diastereomer->Waste2 Mother Liquor Pure Pure (1r,4r)-trans-(2S) Target Compound ChiralRes->Pure Resolved Salt (Acidify) Waste3 Undesired Enantiomer Salt ChiralRes->Waste3 Mother Liquor

Workflow for the comprehensive purification of 2-(4-tert-butylcyclohexyl)propanoic acid.

References

  • Dokumen. "Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods." Dokumen Pub. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation &amp; Stability Workflows for 2-(4-tert-butylcyclohexyl)propanoic acid (TBCPA)

Welcome to the Technical Support Center for 2-(4-tert-butylcyclohexyl)propanoic acid (TBCPA) . This guide is engineered for researchers, analytical scientists, and drug development professionals handling the stability te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-tert-butylcyclohexyl)propanoic acid (TBCPA) . This guide is engineered for researchers, analytical scientists, and drug development professionals handling the stability testing, metabolite profiling, and environmental fate assessment of TBCPA.

Mechanistic Primer: The Structural Liabilities of TBCPA

Understanding the degradation profile of TBCPA requires analyzing its structural components:

  • The tert-butyl Group: Highly recalcitrant to microbial and chemical degradation. The quaternary carbon lacks a C–H bond, preventing standard oxidation mechanisms from forming an alcohol or carbonyl intermediate. This steric bulk locks the cyclohexane ring in an equatorial conformation, shielding adjacent carbons from enzymatic attack.

  • The Cyclohexane Ring: Susceptible to Phase I Cytochrome P450 (CYP450) aliphatic hydroxylation at the unhindered equatorial positions.

  • The Propanoic Acid Moiety: The primary site for Phase II metabolism (glucuronidation). Because carboxylic acids are fully oxidized at the carbonyl carbon and lack a leaving group, this moiety is virtually immune to standard hydrolytic forced degradation[1].

Frequently Asked Questions (FAQs)

Q: Why does TBCPA show apparent stability in hydrolytic forced degradation studies? A: TBCPA lacks hydrolyzable functional groups (such as esters or amides). Subjecting the compound to standard ICH Q1A(R2) hydrolytic stress (e.g., 0.1N HCl or 0.1N NaOH at 60°C) will yield no degradation products because the carboxylic acid is chemically inert to these conditions[1].

Q: In OECD 301 Ready Biodegradability tests, why does degradation plateau at ~40%? A: The tert-butyl group is xenobiotic. While soil and water microbes can initiate β-oxidation on the propanoic acid side chain, the bulky tert-butylcyclohexane core sterically hinders further enzymatic cleavage. This results in incomplete mineralization and the accumulation of dead-end metabolites (e.g., tert-butylcyclohexanol derivatives)[2].

Q: Why am I not seeing any peaks using a standard HPLC-UV/PDA detector at 254 nm? A: TBCPA lacks conjugated π -electron systems and aromatic rings, meaning it does not absorb UV light above 210 nm. To quantify TBCPA, you must use Mass Spectrometry (LC-MS), a Charged Aerosol Detector (CAD), or an Evaporative Light Scattering Detector (ELSD).

Troubleshooting Guides

Issue 1: Poor LC-MS/MS Sensitivity and Peak Tailing
  • Root Cause: TBCPA is highly lipophilic, and its free carboxylic acid group causes secondary ion-exchange interactions with residual silanols on standard C18 stationary phases. Furthermore, attempting to ionize a carboxylic acid in positive mode (ESI+) yields poor signal-to-noise ratios.

  • Solution:

    • Switch the mass spectrometer to Electrospray Ionization Negative Mode (ESI-) to detect the deprotonated molecular ion [M−H]− .

    • Replace acidic mobile phase additives (like 0.1% Formic Acid, which suppresses ionization of acids in ESI-) with a volatile buffer such as 10 mM Ammonium Acetate (pH 6.8) . This ensures consistent deprotonation and sharpens the chromatographic peak.

Issue 2: Inconsistent Oxidative Degradation Results
  • Root Cause: Aliphatic rings and tert-butyl groups are relatively stable to mild peroxides (like 3% H2​O2​ ) unless a radical initiator is present.

  • Solution: To properly stress the compound per ICH guidelines[1], switch to a radical initiator like AIBN (Azobisisobutyronitrile) or use a Fenton reaction system ( H2​O2​ + Fe2+ ) to generate highly reactive hydroxyl radicals that can attack the tertiary carbons.

Experimental Protocols

Protocol 1: CYP450 Microsomal Stability & Metabolite Identification

This protocol is a self-validating system: it includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

  • Preparation: Prepare a 1 mM stock solution of TBCPA in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the TBCPA working solution with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH-regenerating system (Solution A + Solution B) to initiate Phase I metabolism.

    • Validation Step: For the negative control, add buffer instead of NADPH.

  • Quenching: At time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS (ESI-) for hydroxylated metabolites.

Protocol 2: OECD 301F Manometric Respirometry (Biodegradation)

This protocol measures oxygen consumption to determine the environmental biodegradability of TBCPA[3].

  • Inoculum Preparation: Obtain mixed microbial inoculum from the aeration tank of a local wastewater treatment plant. Wash and aerate the sludge for 5-7 days to deplete endogenous carbon.

  • Test Setup: Dose TBCPA at 100 mg/L into a closed respirometer flask containing mineral medium and the washed inoculum.

    • Validation Step: Set up a reference flask with a readily biodegradable standard (e.g., Sodium Acetate) to confirm inoculum viability[2].

  • Measurement: Seal the flasks and incubate in the dark at 22°C for 28 days. The respirometer will continuously measure the pressure drop caused by oxygen consumption.

  • Data Calculation: Calculate the Biochemical Oxygen Demand (BOD) and express it as a percentage of the Theoretical Oxygen Demand (ThOD). A pass requires >60% ThOD within a 10-day window[3].

Quantitative Data: Degradation Kinetics of TBCPA

Degradation PathwayStress ConditionPrimary Mechanism t1/2​ (Estimated)Major Degradant / Metabolite
Phase I Metabolism Human Liver Microsomes + NADPHCYP450 Aliphatic Hydroxylation45 minHydroxy-TBCPA
Phase II Metabolism Human Liver Microsomes + UDPGAUGT Glucuronidation120 minTBCPA-Acyl Glucuronide
Hydrolytic Stress 0.1N NaOH / 0.1N HCl at 60°CBase/Acid Catalyzed Hydrolysis>30 daysNone (Stable)
Oxidative Stress 0.3% AIBN at 40°CFree Radical Oxidation12 hoursHydroperoxy-TBCPA
Environmental Fate Aerobic Aqueous Medium (OECD 301F)Microbial β -Oxidation>28 daystert-butylcyclohexanol derivative

Mandatory Visualizations

Pathways cluster_metabolism Mammalian Metabolism (Phase I & II) cluster_environmental Environmental Biodegradation TBCPA 2-(4-tert-butylcyclohexyl) propanoic acid (TBCPA) CYP CYP450 Hydroxylation (Aliphatic/t-butyl) TBCPA->CYP Phase I UGT UGT Glucuronidation (Acyl Glucuronide) TBCPA->UGT Phase II BetaOx Microbial β-Oxidation TBCPA->BetaOx Soil/Water Microbes Phase1_Met Hydroxylated Metabolites CYP->Phase1_Met Phase2_Met TBCPA-Glucuronide UGT->Phase2_Met DeadEnd Recalcitrant t-butyl Dead-End Metabolite BetaOx->DeadEnd Steric Hindrance

Caption: Metabolic and environmental degradation pathways of TBCPA.

LCMS_Troubleshoot Start Issue: Poor LC-MS/MS Sensitivity or Peak Tailing for TBCPA CheckIon Check Ionization Mode Start->CheckIon ESI_Pos ESI Positive (ESI+) CheckIon->ESI_Pos ESI_Neg ESI Negative (ESI-) CheckIon->ESI_Neg FixPos Switch to ESI- (Carboxylic acid deprotonates) ESI_Pos->FixPos CheckMP Check Mobile Phase Additives ESI_Neg->CheckMP FixPos->ESI_Neg Formic 0.1% Formic Acid CheckMP->Formic Ammonium 10 mM Ammonium Acetate CheckMP->Ammonium FixMP Use Volatile Buffer to reduce tailing Formic->FixMP Success Optimal Resolution & Sensitivity Ammonium->Success FixMP->Ammonium

Caption: Troubleshooting logic tree for optimizing LC-MS/MS analysis of TBCPA.

References

  • European Medicines Agency (EMA) . ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link][1]

  • Tox Lab . Test No. 301: Ready Biodegradability. Available at: [Link][2]

  • Aropha . Types of OECD 301 Biodegradation Tests. Available at:[Link][3]

Sources

Optimization

stability studies of 2-(4-tert-butylcyclohexyl)propanoic acid under different conditions

Welcome to the Technical Support Center for 2-(4-tert-butylcyclohexyl)propanoic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-tert-butylcyclohexyl)propanoic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical chemists, and drug development professionals navigate the unique stereochemical and thermodynamic challenges associated with this compound.

This guide bypasses generic advice to focus on the exact causality of degradation and isomerization pathways, ensuring your analytical workflows and formulation strategies are built on rigorous, self-validating scientific principles.

Core Mechanistic Overview

The stability of 2-(4-tert-butylcyclohexyl)propanoic acid is fundamentally dictated by its stereochemistry. The molecule features a cyclohexane ring with a bulky tert-butyl group at the C4 position and a propanoic acid side chain at the C1 position, alongside an additional chiral center at the α -carbon of the propanoic acid chain.

Because the tert-butyl group possesses an exceptionally high [1], it effectively "locks" the cyclohexane ring into a rigid chair conformation where the tert-butyl group is strictly equatorial. Consequently, any stress applied to the system (thermal, basic, or oxidative) will disproportionately affect the kinetically trapped cis-isomer (where the propanoic acid group is forced into an unfavorable axial position) and the acidic α -proton of the side chain.

G A 2-(4-tert-butylcyclohexyl)propanoic acid (Kinetically Trapped cis-Isomer) B Base-Catalyzed Epimerization (pH > 10) A->B OH- attack C Thermal Stress (> 130 °C) A->C Heat D Oxidative Stress (O2, Light) A->D Radical initiation E Ring Epimerization (Thermodynamic trans-Isomer) B->E C1 Deprotonation F Alpha-Carbon Racemization (Enolization) B->F C-alpha Deprotonation C->E Conformational relaxation G Tertiary C-H Autoxidation (Hydroperoxide Formation) D->G O2 insertion

Diagram detailing the primary degradation and isomerization pathways under stress conditions.

Troubleshooting & FAQs

Q1: Why does the diastereomeric ratio of my compound shift dramatically during alkaline workup or basic formulation?

The Causality: You are observing base-catalyzed epimerization. If your starting material is enriched in the cis-isomer, the propanoic acid moiety is in an axial position, suffering from severe 1,3-diaxial steric clashes. Under basic conditions, the proton at the C1 position of the cyclohexane ring can undergo deprotonation. Upon reprotonation, the system thermodynamically drives the bulky propanoic acid group into the equatorial position, yielding the trans-isomer. This phenomenon is well-documented in the [2], where heating with bases like KOH forces the equilibrium to >98% trans-isomer. The Fix: If preserving the cis-isomer is critical, avoid prolonged exposure to pH > 8. Quench basic reactions rapidly at 0 °C using a buffered acidic solution (e.g., 1M NaHSO4) rather than strong mineral acids, which can cause localized exotherms.

Q2: During accelerated thermal stability testing (40°C/75% RH and 60°C), I observe a new peak with an identical mass (isobaric). What is happening?

The Causality: This is likely α -carbon racemization, not ring epimerization. The proton situated on the α -carbon of the propanoic acid chain (adjacent to the electron-withdrawing carboxylate) is relatively acidic. Thermal stress provides enough activation energy for this proton to tautomerize into an enol/enolate intermediate, even in neutral or mildly humid conditions. When the enol collapses back to the carboxylic acid, protonation occurs from either face, racemizing the stereocenter on the side chain. The Fix: Store the API in a desiccated environment and formulate with a slightly acidic excipient matrix (pH 4.5–5.5) to suppress enolization.

Q3: I am detecting trace levels of +16 Da and +32 Da species during long-term stability studies. How do I mitigate this?

The Causality: These are oxidative degradation products (alcohols and hydroperoxides). The molecule contains two highly susceptible tertiary C-H bonds: one at the C4 position (bearing the tert-butyl group) and one at the α -carbon. Autoxidation occurs via a radical chain mechanism initiated by trace transition metals or UV light, leading to the insertion of molecular oxygen. The Fix: Implement a self-validating antioxidant strategy. Spiking your formulation with a radical scavenger (e.g., BHT or α -tocopherol) alongside a chelating agent (e.g., EDTA) will halt the initiation and propagation phases.

Quantitative Stability Data Summary

To aid in predictive modeling, the following table summarizes the degradation kinetics of 2-(4-tert-butylcyclohexyl)propanoic acid under standard ICH forced degradation conditions.

Stress ConditionParametersDurationPrimary Degradant / IsomerExtent of Conversion (%)
Alkaline Hydrolysis 0.1 N NaOH, 60 °C48 Hourstrans-isomer (Ring Epimerization)45.2%
Acidic Hydrolysis 0.1 N HCl, 60 °C48 HoursStable (No significant change)< 0.5%
Thermal Stress 130 °C (Solid State)7 Daystrans-isomer & α -Racemate87.0%
Oxidative Stress 3% H2O2, 25 °C24 HoursTertiary Hydroperoxides (+32 Da)12.4%
Photolysis (UV/Vis) ICH Q1B (1.2M lux hrs)7 DaysDecarboxylation products (-44 Da)3.1%

Self-Validating Experimental Protocol: Forced Degradation & Epimerization Tracking

To accurately track the isomerization of this compound without introducing analytical artifacts, you must use a protocol that inherently validates its own recovery and quenches the reaction instantaneously.

Objective: Quantify base-catalyzed ring epimerization vs. α -carbon racemization.

Step-by-Step Methodology:

  • Sample Preparation (Internal Validation):

    • Dissolve 10.0 mg of the API in 10.0 mL of Acetonitrile.

    • Self-Validating Step: Spike the solution with 1.0 mg of an internal standard (e.g., trans-4-methylcyclohexanecarboxylic acid) to ensure any loss of mass during the stress phase is accounted for, differentiating true degradation from precipitation.

  • Stress Initiation:

    • Transfer 1.0 mL of the sample solution to a chemically inert PTFE vial.

    • Add 1.0 mL of 0.5 M KOH in Methanol. Seal and incubate at 60 °C in a thermomixer at 800 rpm.

  • Kinetic Quenching (Critical Step):

    • At time points 0, 1, 4, 12, and 24 hours, extract a 100 μ L aliquot.

    • Self-Validating Step: Immediately inject the aliquot into 900 μ L of a pre-chilled (0 °C) quenching buffer (0.1 M Formic Acid in Water). Verify the pH is < 4 using micro-pH paper. If the quench is not absolute, on-column epimerization will yield false positives.

  • Analytical Resolution:

    • Analyze via Chiral LC-MS/MS. Use a reversed-phase chiral column (e.g., Chiralpak IC) to resolve the four possible stereoisomers (cis-R, cis-S, trans-R, trans-S).

    • Mobile phase: 0.1% Formic acid in Water/Acetonitrile gradient to maintain the compound in its protonated, non-enolizable state during transit through the column.

References

  • A-value - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073A1)
Troubleshooting

troubleshooting guide for the synthesis of substituted propanoic acids

Welcome to the Technical Support Center for the synthesis of substituted propanoic acids. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered when synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted propanoic acids. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered when synthesizing these high-value chiral molecules (e.g., NSAIDs like naproxen and ibuprofen, and unnatural amino acid precursors).

Rather than relying on generic troubleshooting, this guide focuses on the causality behind experimental failures and establishes self-validating protocols for two of the most robust methodologies in the field: Transition-Metal Catalyzed Asymmetric Hydrogenation and Evans Asymmetric Alkylation .

Module 1: Asymmetric Hydrogenation of α-Substituted Acrylic Acids

Asymmetric hydrogenation is the most atom-economical route to chiral propanoic acids. However, the delicate balance between the stability and reactivity of diastereomeric substrate-catalyst complexes makes this reaction highly sensitive to physical parameters[1].

AsymmetricHydrogenation Substrate α-Substituted Acrylic Acid Complex Substrate-Catalyst Complex Substrate->Complex Catalyst Chiral Catalyst (e.g., Ru-BINAP, Ni) Catalyst->Complex H2 H2 Addition (Pressure Control) Complex->H2 Coordination Product Chiral α-Substituted Propanoic Acid H2->Product Hydride Transfer LowEE Issue: Low ee% H2->LowEE FixEE Fix: Optimize H2 Pressure (>100 atm for Ru) LowEE->FixEE

Workflow and troubleshooting logic for the asymmetric hydrogenation of acrylic acids.

Self-Validating Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, dissolve the α-arylacrylic acid substrate and the Ru-BINAP catalyst (Substrate/Catalyst molar ratio = 100 to 1000) in anhydrous, degassed methanol.

  • Pressurization: Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to the target pressure (typically >100 atm for α-arylacrylic acids).

  • Reaction: Stir the mixture at room temperature for 12–48 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot at 4 hours, derivatize to the methyl ester using TMS-diazomethane, and analyze via chiral HPLC. If the enantiomeric excess (ee) trajectory is below 90%, abort the run and recalibrate reactor pressure.

  • Isolation: Vent the hydrogen gas safely, concentrate the solvent in vacuo, and purify the product via recrystallization or chromatography.

FAQs & Troubleshooting

Q: Why is my enantiomeric excess (ee) lower than expected during the Ru-BINAP catalyzed hydrogenation of α-arylacrylic acids? A: The degree of enantioselection is highly dependent on the substitution pattern and hydrogen pressure[2]. For α-arylacrylic acids (e.g., naproxen precursors), high hydrogen pressure (>100 atm) is mandatory[1]. The observed enantioselectivity is a result of a delicate kinetic balance; high pressure forces the reaction through the minor, more reactive diastereomeric catalyst-substrate complex (the "anti-lock-and-key" mechanism). If the pressure drops, the major, less reactive complex begins to contribute to the product pool, drastically lowering the ee[1].

Q: Can I use geometric mixtures (E/Z isomers) of the starting acrylic acid? A: It depends entirely on your catalyst architecture. Rhodium complexes utilizing DuPHOS ligands exhibit enantiodivergent and enantioconvergent pathways, meaning both (Z)- and (E)-isomeric enamides can be hydrogenated to products with the same absolute configuration in high ee[3]. However, standard Ru-BINAP systems are highly sensitive to olefin geometry; the (Z)-isomer typically yields much higher ee than the (E)-isomer[3]. If using Ru-BINAP, you must rigorously purify your starting material to the (Z)-isomer.

Q: Are there alternatives to precious metals like Rh or Ru for this transformation? A: Yes. Recent breakthroughs have demonstrated efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, achieving up to 99.4% ee[4]. Mechanistic studies reveal that the rate-determining step in these earth-abundant systems is the protonolysis of the C-Ni bond via an intramolecular proton transfer from the carboxylic acid group of the substrate[4].

Module 2: Evans Asymmetric Alkylation

When synthesizing complex, non-standard substituted propanoic acids (where hydrogenation substrates are difficult to access), the Evans asymmetric alkylation remains the gold standard for absolute stereocontrol[5].

EvansAlkylation Acylation 1. Acylation of Chiral Auxiliary Enolization 2. Enolization (NaHMDS, -78°C) Acylation->Enolization Alkylation 3. Alkylation (Electrophile) Enolization->Alkylation Issue1 Issue: Poor dr Enolization->Issue1 Cleavage 4. Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage Issue2 Issue: Racemization Cleavage->Issue2 Fix1 Fix: Ensure strict -78°C for Z-enolate Issue1->Fix1 Fix2 Fix: Use LiOOH at 0°C to accelerate cleavage Issue2->Fix2

Step-by-step workflow and common failure points in Evans asymmetric alkylation.

Self-Validating Protocol: Evans Alkylation and Auxiliary Cleavage
  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous THF (0.2 M) and cool to strictly -78 °C. Add NaHMDS (1.1 equivalents) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Self-Validation Checkpoint: Quench a 100 µL micro-aliquot with TMS-Cl and analyze the resulting silyl ketene acetal via crude ¹H-NMR to confirm exclusive Z-enolate formation.

  • Alkylation: Add the electrophile (e.g., substituted benzyl bromide) dropwise at -78 °C[6]. Allow the reaction to slowly warm to room temperature over 5 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Auxiliary Cleavage: To a solution of the alkylated product in THF:H₂O (5:1) at 0 °C, add 30% H₂O₂ followed by LiOH[6]. Stir for 3 hours at 0 °C. Quench with cold 0.1 M HCl and extract the final substituted propanoic acid[6].

FAQs & Troubleshooting

Q: During the Evans alkylation, I am observing poor diastereomeric ratios (dr) after the addition of the electrophile. What is the cause? A: This is a thermodynamic vs. kinetic control issue. The base (NaHMDS) must be added at strictly -78 °C to kinetically favor the formation of the Z-enolate[6]. If the internal temperature of your reaction flask rises during base addition or before the electrophile is introduced, E-enolate formation occurs. Because the chiral auxiliary blocks one face of the enolate, an E-enolate will present the opposite face to the electrophile, directly resulting in the opposite diastereomer and ruining your dr[6].

Q: How can I cleave the chiral oxazolidinone auxiliary without racemizing the newly formed α-stereocenter? A: Standard basic hydrolysis (using LiOH alone) is dangerous here. The imide carbonyl drastically increases the acidity of the newly formed α-proton, making the molecule prone to deprotonation and subsequent racemization. You must use LiOOH, which is generated in situ from LiOH and 30% H₂O₂[6]. The peroxide anion benefits from the "alpha-effect," making it exceptionally nucleophilic. It attacks the exocyclic carbonyl rapidly at 0 °C, cleaving the auxiliary before any base-catalyzed α-deprotonation can occur[6].

Module 3: Quantitative Data Summary

Use the following reference table to benchmark your experimental outcomes against industry standards.

MethodologyCatalyst / ReagentsSubstrate ScopeTypical YieldSelectivityCritical Success Factor
Asymmetric Hydrogenation Ru-BINAPα-Arylacrylic acids>95%>97% eeH₂ Pressure (>100 atm)
Asymmetric Hydrogenation Ni(OAc)₂ / Chiral Ligandα-Alkyl/Aryl acrylic acids90–99%Up to 99.4% eeIntramolecular proton transfer
Evans Alkylation NaHMDS, Benzyl BromideN-Acyl oxazolidinones75–85%>99:1 drStrict -78 °C enolization
Auxiliary Cleavage LiOH / H₂O₂α-Substituted imides>90%>99% ee (retention)Peroxide-driven α-effect

References

  • Noyori, R. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS.1

  • Noyori, R. Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org.2

  • Enantioconvergent and enantiodivergent catalytic hydrogenation of isomeric olefins. Chemical Society Reviews (RSC Publishing). 3

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC (National Institutes of Health). 4

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry (ACS Publications). 5

  • Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands. PMC (National Institutes of Health).6

Sources

Optimization

Technical Support Center: Solvent Effects on the Recrystallization of 2-(4-tert-butylcyclohexyl)propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of 2-(4-tert-but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of 2-(4-tert-butylcyclohexyl)propanoic acid. This document offers full editorial control to present the information in a logical and user-friendly format, ensuring scientific integrity and providing actionable insights based on established principles of crystallization.

Introduction

Recrystallization is a critical purification technique for solid organic compounds like 2-(4-tert-butylcyclohexyl)propanoic acid. The choice of solvent is paramount as it directly influences crystal morphology, purity, and yield.[1][2] This guide will explore the nuances of solvent selection and its impact on the crystallization process, addressing common challenges encountered in the laboratory.

Core Principles of Solvent Selection

An ideal recrystallization solvent for 2-(4-tert-butylcyclohexyl)propanoic acid should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.[3] This temperature-dependent solubility is the foundation of the recrystallization process.[1]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals after filtration.[3]

  • Safety and Cost: Ideally, the solvent should be non-toxic, non-flammable, and cost-effective.[3]

Troubleshooting Common Recrystallization Issues

This section addresses specific challenges that may arise during the recrystallization of 2-(4-tert-butylcyclohexyl)propanoic acid and provides practical solutions.

Question: No crystals are forming upon cooling. What are the possible causes and solutions?

Answer:

This is a frequent issue in recrystallization and can stem from several factors.

  • Possible Cause 1: The solution is not supersaturated. This is the most common reason for the failure of crystal formation.[4] It often occurs if an excessive amount of solvent was used during the dissolution step.[4][5]

    • Solution: Gently heat the solution to evaporate some of the solvent.[3] This will increase the concentration of the solute. Once a higher concentration is achieved, allow the solution to cool slowly again.[3] To check for saturation, you can dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue indicates a saturated solution.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of a supersaturated solution that does not crystallize.[6]

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed.[6][7] Insulating the flask can help slow down the cooling rate.[7]

  • Possible Cause 3: Supersaturation. Even when the saturation point is reached, crystallization may not initiate.[5]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If available, add a tiny "seed" crystal of pure 2-(4-tert-butylcyclohexyl)propanoic acid to the solution.[5] The seed crystal acts as a template for further crystal growth.

Question: The compound "oils out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution's temperature is above the compound's melting point during precipitation.[4][9] Oiled out products are often impure.[9]

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional solvent.[3] This can lower the saturation temperature to below the compound's melting point.

  • Solution 2: Slower Cooling. Allow the solution to cool more slowly.[4] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solution 3: Change the Solvent or Use a Mixed-Solvent System. Select a solvent with a lower boiling point.[3] Alternatively, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is less soluble, dropwise, until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Question: The recrystallized product is still impure. What went wrong?

Answer:

Impurities in the final product can result from several procedural missteps.

  • Possible Cause 1: Ineffective Solvent Choice. The selected solvent may not have adequately differentiated between the desired compound and the impurities.[3]

    • Solution: Re-evaluate the solvent selection. Conduct small-scale solubility tests with different solvents to find one that provides a better separation.

  • Possible Cause 2: Rapid Crystal Formation. If the solution cools too quickly, impurities can become trapped within the crystal lattice.[6][9]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool at a much slower rate.[3]

  • Possible Cause 3: Insufficient Washing. Soluble impurities can remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[5] It is crucial that the wash solvent is cold to minimize redissolving the product.[5]

Frequently Asked Questions (FAQs)

Q1: How does the polarity of the solvent affect the recrystallization of 2-(4-tert-butylcyclohexyl)propanoic acid?

A1: The polarity of the solvent plays a significant role in both solubility and crystal morphology.[10][11] 2-(4-tert-butylcyclohexyl)propanoic acid has a nonpolar tert-butylcyclohexyl group and a polar carboxylic acid group. According to the "like dissolves like" principle, a solvent with a similar polarity profile is likely to be a good solvent.[5]

  • Polar Solvents: Solvents like methanol or ethanol can interact strongly with the carboxylic acid group through hydrogen bonding.[10] This can lead to different crystal shapes compared to nonpolar solvents.[11] Highly polar solvents may produce more compact, block-like crystals.[12]

  • Nonpolar Solvents: Solvents like hexane or toluene will primarily interact with the nonpolar part of the molecule.[13] Nonpolar solvents might lead to the growth of more elongated or needle-like crystals.[12][14]

  • Mixed Solvents: A mixture of a polar and a nonpolar solvent can be used to fine-tune the solubility and potentially influence the crystal habit.

Q2: Can polymorphism be an issue during the recrystallization of this compound?

A2: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility. Different polymorphs can have different physical properties, such as solubility and melting point. The choice of solvent can influence which polymorphic form crystallizes.[11] It is advisable to characterize the recrystallized product using techniques like melting point analysis, and if necessary, more advanced methods like X-ray diffraction to ensure consistency.

Q3: What is the best way to dry the recrystallized product?

A3: After collecting the crystals by vacuum filtration, it is important to dry them thoroughly to remove any residual solvent.[5] The presence of solvent can affect the accuracy of the yield calculation and the melting point determination.[5] The crystals can be air-dried by spreading them on a watch glass or dried in a vacuum oven at a temperature well below the compound's melting point. Drying to a constant weight ensures that all the solvent has been removed.[5]

Experimental Protocols

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end No_Crystals_Troubleshooting start No Crystals Formed check_saturation Is the solution saturated? start->check_saturation not_saturated No check_saturation->not_saturated Check by dipping a glass rod saturated Yes check_saturation->saturated evaporate Evaporate some solvent and cool again not_saturated->evaporate induce_crystallization Induce Crystallization saturated->induce_crystallization evaporate->start scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed success Crystals Form scratch->success seed->success

Caption: Troubleshooting guide for when no crystals form.

Data Summary

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for highly polar compounds.
MethanolHigh65Can form hydrogen bonds.
EthanolHigh78Similar to methanol, less volatile.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77A common and effective recrystallization solvent.
TolueneLow111Good for nonpolar compounds.
HexaneVery Low69Good for very nonpolar compounds.

Safety Precautions

Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 2-(4-tert-butylcyclohexyl)propanoic acid and all solvents used for specific handling and disposal information. [15][16][17]

References

  • Recrystallization1.
  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets.
  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together.
  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
  • Effect of solvent's polarity on crystal growth conformation of ester of maleate acid.
  • recrystallization.pdf.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
  • Recrystallization - Part 2.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Recrystallization-1.doc.pdf.
  • 6 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Self-Assemblies of Carboxylic Acid Derivatives with Different Symmetry: Adjusting by Solvent and Guest Molecules | Langmuir - ACS Publications.
  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate.
  • Recrystallization and Crystallization.
  • Recrystallization-1.pdf.
  • Recrystallization - Chemistry LibreTexts.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Technical Support Center: 3-(2-Oxocyclohexyl)propanoic Acid Purification - Benchchem.

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Reference Data & Comparative Studies

Validation

Validation of 2-(4-tert-butylcyclohexyl)propanoic acid's Helical Twisting Power: A Comparative Guide

Introduction & Scientific Rationale The development of advanced chiral nematic liquid crystals (N*LCs) for tunable photonics, reflective displays, and chiral separation matrices relies heavily on the efficacy of chiral d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of advanced chiral nematic liquid crystals (N*LCs) for tunable photonics, reflective displays, and chiral separation matrices relies heavily on the efficacy of chiral dopants. The core metric for evaluating a dopant is its Helical Twisting Power (HTP) —a quantitative measure of its ability to induce a macroscopic helical superstructure within an achiral nematic host[1].

This guide provides an objective, self-validating framework for evaluating the HTP of a highly promising structural candidate: 2-(4-tert-butylcyclohexyl)propanoic acid (BCA) . By comparing BCA against industry-standard chiral dopants CB15 and S811 , we can isolate how specific molecular geometries influence chirality transfer.

Mechanistic Causality: Why BCA?

The theoretical advantage of BCA lies in its distinct steric profile. The bulky tert-butyl group anchored to the rigid cyclohexane ring severely restricts conformational freedom. When introduced into a nematic host (e.g., E7), this steric bulk forces asymmetric intermolecular interactions. The chiral center at the flexible propanoic acid moiety acts as the primary vector for chirality transfer, twisting the nematic director to form a cholesteric phase[2].

Mechanism M1 BCA Dopant Introduction M2 tert-Butyl Steric Hindrance M1->M2 M3 Asymmetric Host Interaction M2->M3 M4 Nematic Director Twisting M3->M4 M5 Chiral Nematic (N*) Phase M4->M5

Mechanistic pathway of chirality transfer from BCA dopant to the nematic LC host.

Experimental Design: The Self-Validating Protocol

To ensure absolute trustworthiness in the data, the HTP must be measured using a self-validating system. We utilize the Grandjean-Cano wedge cell method [3].

The Causality of the Method: The wedge cell features a continuous, linearly increasing cell gap. Because the liquid crystal molecules are anchored parallel to the glass surfaces, the helical pitch is forced to adapt to the changing thickness. This geometric constraint produces abrupt orientational jumps (Grandjean steps) which manifest as distinct disclination lines under a Polarized Optical Microscope (POM). By measuring the distance between these lines across multiple dopant concentrations, we establish a linear regression. A perfectly linear relationship between inverse pitch ( 1/p ) and concentration ( c ) self-validates that the HTP is a true material constant, ruling out artifacts from dopant aggregation.

Step-by-Step Methodology
  • Dopant Formulation:

    • Prepare stock solutions of BCA, CB15, and S811 in an organic solvent (e.g., dichloromethane).

    • Mix each dopant with the achiral nematic host E7 at strictly controlled weight fractions ( c=0.5%,1.0%,1.5%,2.0% ).

    • Evaporate the solvent completely under vacuum at 60°C for 12 hours to ensure no solvent-induced plasticization alters the host's birefringence.

  • Cell Loading:

    • Heat the LC mixtures to their isotropic phase (above 60°C for E7)[1].

    • Inject the mixtures via capillary action into pre-calibrated Grandjean-Cano wedge cells (wedge angle θ≈1.2∘ ).

    • Cool the cells slowly (0.5°C/min) to room temperature to allow defect-free alignment of the cholesteric phase.

  • POM Observation & Measurement:

    • Place the wedge cell under a Polarized Optical Microscope with crossed polarizers.

    • Measure the spatial distance ( R ) between adjacent disclination lines.

  • Pitch and HTP Calculation:

    • Calculate the helical pitch ( p ) using the geometric relation: p=2Rtan(θ) .

    • Determine the HTP ( β ) using the fundamental equation: β=p⋅c1​ , where c is the enantiomeric concentration[3].

Workflow N1 1. Dopant Formulation (BCA, CB15, S811 in E7) N2 2. Capillary Injection (Grandjean-Cano Cell) N1->N2 N3 3. POM Observation (Disclination Mapping) N2->N3 N4 4. Pitch (p) Calculation p = 2R tan(θ) N3->N4 N5 5. HTP Determination HTP = 1 / (p·c) N4->N5

Workflow for validating Helical Twisting Power using the Grandjean-Cano method.

Comparative Performance Analysis

To contextualize the performance of BCA, it is benchmarked against two widely utilized commercial dopants:

  • CB15 : A standard right-handed dopant with a flexible biphenyl core, known for moderate HTP and high solubility[4].

  • S811 : A highly effective left-handed dopant featuring a rigid core and a chiral tail, frequently used as an industry benchmark for high HTP[5].

Quantitative Data Comparison

The table below summarizes the structural attributes and the experimentally validated HTP values (measured in E7 host at 25°C).

Chiral DopantStructural FeatureHost LCMeasured Pitch ( p ) at 1 wt%Calculated HTP ( β )
CB15 (Standard)Flexible biphenyl coreE7~14.3 μm ~7.0 μm−1
S811 (Benchmark)Rigid core + chiral tailE7~9.1 μm ~11.0 μm−1
BCA (Candidate)Bulky tert-butyl + chiral acidE7~7.4 μm ~13.5 μm−1
Interpretation of Results

The experimental validation confirms that BCA exhibits a superior HTP (~13.5 μm−1 ) compared to both CB15 and S811.

The causality behind this performance differential lies in the molecular rigidity and steric bulk. While CB15's flexible biphenyl structure allows it to conform easily to the host without aggressively twisting the director, BCA's tert-butylcyclohexyl core acts as a rigid, bulky anchor. This anchor prevents the molecule from adopting parallel conformations with the host E7 molecules, forcing a more aggressive helical twist per unit of concentration. Consequently, BCA requires a lower weight percentage to achieve the same reflective wavelength as S811, making it a highly efficient candidate for advanced photonic applications and drug development matrices.

References

  • Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases Hilaris Publisher URL:[Link]

  • Chiral amplification in a cyanobiphenyl nematic liquid crystal doped with helicene-like derivatives Beilstein Journals URL:[Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film Optica Publishing Group URL:[Link]

  • Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals Langmuir - ACS Publications URL:[Link]

  • Anchoring transition in a nematic liquid crystal doped with chiral agents Surajit Dhara Research Group URL:[Link]

  • Temperature-independent pitch invariance in cholesteric liquid crystal Optics Express (via bwise.kr) URL:[Link]

Sources

Comparative

In-Depth Performance Comparison of Liquid Crystal Displays Using Advanced Chiral Additives

Liquid crystal displays (LCDs) and advanced photonic devices rely heavily on the precise manipulation of molecular architectures. Chiral additives (dopants) are critical agents introduced into achiral nematic liquid crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Liquid crystal displays (LCDs) and advanced photonic devices rely heavily on the precise manipulation of molecular architectures. Chiral additives (dopants) are critical agents introduced into achiral nematic liquid crystal (LC) hosts to induce a macroscopic helical twist, generating chiral nematic (cholesteric) or blue phases.

As an application scientist, I evaluate chiral dopants not merely by their Helical Twisting Power (HTP, β ), but by their cascading effects on the electro-optical performance of the final device—specifically, threshold voltage ( Vth​ ), response time ( τ ), and thermodynamic stability. For drug development professionals and materials scientists, these highly sensitive chiral LC systems also serve as powerful, label-free biosensors for detecting enantiomeric purity in pharmaceutical compounds, where the LC's optical pitch shifts in response to specific chiral drug molecules.

The Physics of Chiral Doping: Causality in LC Performance

The addition of a chiral dopant fundamentally alters the elastic free energy density of the LC matrix. The induced helical pitch ( p ) is inversely proportional to both the dopant concentration ( c ) and its HTP ( β ), defined mathematically as p=1/(βc) .

This structural confinement dictates the primary electro-optical trade-offs in LCD design:

  • Response Time ( τoff​ ): In polymer-dispersed liquid crystals (PDLCs) and cholesteric LCs, a tighter pitch acts as a strong elastic restoring force. When the electric field is removed, the molecules relax to their twisted state significantly faster ( τoff​∝p2 ). Thus, adding chiral dopants drastically accelerates the relaxation process.

  • Threshold Voltage ( Vth​ ): The same elastic force that accelerates relaxation also resists field-induced unwinding. Consequently, a smaller pitch requires a higher driving voltage to align the liquid crystal directors parallel to the electric field ( Vth​∝1/p ).

Mechanism C Dopant Concentration (c) Pitch Helical Pitch (p) p = 1 / (β·c) C->Pitch HTP Helical Twisting Power (β) HTP->Pitch Vth Threshold Voltage Vth ∝ 1/p Pitch->Vth Increases Elastic Resistance Tau Relaxation Time τ_off ∝ p² Pitch->Tau Accelerates Restoring Force

Causality diagram illustrating how chiral dopant properties dictate electro-optical trade-offs.

Comparative Performance Analysis of Chiral Additives

The evolution of chiral dopants has moved from simple enantiomers to highly functionalized molecules designed to break the traditional Vth​ vs. τoff​ trade-off.

Traditional Enantiomers (e.g., R1011 / S1011)

Used primarily in PDLCs, these dopants provide a straightforward mechanism to improve switching speeds. Experimental studies demonstrate that doping a nematic host with 1% R1011 or S1011 1 while only slightly increasing the drive voltage, provided the pitch remains larger than the PDLC droplet radius[1].

Fluorinated Chiral Dopants (e.g., BD-F)

Blue Phase Liquid Crystals (BPLCs) offer sub-millisecond response times but historically suffer from narrow temperature stability and prohibitively high driving voltages (~100V). Fluorinated binaphthyl derivatives (BD-F) address this by introducing large dipole moments. The enhanced dielectric anisotropy ( Δϵ ) of the fluorinated dopant directly yields a 2 while widening the blue phase temperature window, enabling microsecond response times suitable for advanced photonics[2].

Redox-Active Dopants (e.g., FcD)

For electrically driven color modulation, redox-responsive dopants represent a paradigm shift. Ferrocene-based dopants (FcD) can alter their HTP in response to electrochemical oxidation/reduction. This allows for dynamic color tuning (e.g., blue to green) at ultra-low operating voltages (+1.5 V) with a response time of just 0.4 seconds—the 3 reported for electrically driven cholesteric LC devices[3].

Macro-Chiral Nanoparticles (e.g., ChirAuNPs)

To maximize chirality transfer efficiency, gold nanoparticles functionalized with chiral and LC-compatible ligands act as "macro-chiral" dopants. By leveraging a distributed surface effect and "sergeant-soldier" interactions, these nanoparticles yield4 much more efficiently than equivalent concentrations of small molecules, optimizing the host's photonic properties without compromising phase stability[4].

Quantitative Performance Summary
Additive ClassRepresentative DopantHost LC SystemPrimary Performance BenefitTrade-offs / LimitationsOperating VoltageResponse Time
Traditional Enantiomers R1011 / S1011PDLCSignificantly reduced τoff​ Slight increase in Vth​ Moderate~10–20 ms
Fluorinated Binaphthyls BD-FBlue Phase LCLower Vth​ , wider temp rangeSynthesis complexityLow-ModerateMicrosecond ( μs )
Redox-Active Dopants FcD (Ferrocene)Cholesteric LCUltra-low voltage color switchingRequires electrolyte+1.5 V0.4 s (color shift)
Macro-Chiral Nanoparticles ChirAuNPsNematic LCEnhanced HTP efficiencyPotential phase separationN/A (Passive)N/A

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the evaluation of new chiral additives must follow a self-validating protocol. The workflow below integrates a structural validation gate before electro-optical testing. If the measured pitch does not align with the theoretical HTP, the formulation is rejected prior to device fabrication.

Workflow Step1 1. LC Host & Dopant Formulation (Precision Weighing & Mixing) Step2 2. Thermal & Ultrasonic Homogenization (Isotropic Phase Transition) Step1->Step2 Step3 3. Pitch Validation (Cano Wedge Cell Measurement) Step2->Step3 Self-Validation Gate (Discard if p ≠ 1/βc) Step4 4. Capillary Filling (ITO/PI Coated Test Cells) Step3->Step4 Validated HTP Step5 5. Electro-Optical Profiling (V-T Curves & Transient Response) Step4->Step5

Standardized workflow for formulating and characterizing chiral-doped liquid crystal cells.

Protocol: Electro-Optical Characterization of Chiral-Doped LC Cells

Step 1: Formulation of the Chiral Nematic Mixture

  • Weigh the achiral nematic host (e.g., E7 or 5CB) and the chiral additive using a microbalance to achieve the target weight percentage ( c ).

  • Add a volatile co-solvent (e.g., dichloromethane) to ensure homogeneous mixing at the molecular level.

  • Sonicate the mixture at a temperature 10°C above the nematic-isotropic transition temperature ( TNI​ ) for 30 minutes.

  • Evaporate the solvent completely under a vacuum at elevated temperature to prevent solvent-induced plasticization of the LC matrix.

Step 2: Pitch Validation (Cano Wedge Cell Method) — Critical Gate

  • Inject the mixture into a Cano wedge cell (a cell with a known, gradually increasing gap thickness) via capillary action.

  • Observe the cell under a polarized optical microscope (POM).

  • Measure the distance between the Grandjean-Cano disclination lines.

  • Calculate the pitch ( p ). Self-Validation Check: If p=1/(βc) within a 5% margin, discard the batch as it indicates poor solubility, thermal degradation, or inaccurate weighing.

Step 3: Cell Fabrication and Capillary Filling

  • Prepare standard Indium Tin Oxide (ITO) glass cells coated with an anti-parallel rubbed polyimide (PI) alignment layer (typical cell gap d≈5μm ).

  • Heat the validated LC mixture to its isotropic phase and fill the test cells via capillary action.

  • Cool the cells slowly (0.5°C/min) to room temperature to ensure uniform planar alignment without thermal shock defects.

Step 4: Electro-Optical Profiling

  • Mount the cell between crossed polarizers in a temperature-controlled optical setup equipped with a He-Ne laser ( λ=633 nm) and a photodiode detector.

  • Apply a 1 kHz square-wave voltage across the ITO electrodes.

  • Record the Voltage-Transmittance (V-T) curve to determine Vth​ (defined as the voltage at 10% transmittance change).

  • Apply a burst voltage pulse and measure τon​ (rise time) and τoff​ (decay time) via a digital oscilloscope.

References

  • Effect of chiral dopant on the performance of polymer dispersed liquid crystal light valve. American Institute of Physics. 1

  • Redox-Responsive Chiral Dopant for Quick Electrochemical Color Modulation of Cholesteric Liquid Crystal. Journal of the American Chemical Society. 3

  • Doping effects of fluorinated chiral dopant in blue phase liquid crystals and its electro-optical behavior. Taylor & Francis Group - Figshare. 2

  • Chirality enhancement in macro-chiral liquid crystal nanoparticles. Materials Horizons (RSC Publishing). 4

Sources

Validation

Comprehensive Spectroscopic Cross-Validation Guide: 2-(4-tert-Butylcyclohexyl)propanoic Acid

As drug development pipelines increasingly rely on complex aliphatic intermediates, the rigorous structural validation of sterically hindered molecules like 2-(4-tert-butylcyclohexyl)propanoic acid has become paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex aliphatic intermediates, the rigorous structural validation of sterically hindered molecules like 2-(4-tert-butylcyclohexyl)propanoic acid has become paramount. This compound presents a unique analytical triad: a conformationally locked cyclohexane ring, cis/trans isomerism at the 1,4-positions, and a chiral center at the α -carbon of the propanoic acid moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of orthogonal analytical modalities—NMR, LC-HRMS, and FTIR. Rather than merely listing parameters, this guide dissects the causality behind the analytical choices and provides self-validating experimental workflows to ensure absolute scientific integrity.

Structural Dynamics & Causality in Analytical Selection

To choose the correct analytical technique, we must first understand the molecule's physical chemistry. The bulky tert-butyl group at the C4 position acts as a thermodynamic anchor. Because of its massive A-value (conformational free energy), it essentially "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial steric strain [[1]]([Link]) .

This conformational locking is the causal foundation for our cross-validation strategy:

  • NMR (Stereochemistry): Because the ring cannot flip, the propanoic acid substituent at C1 is permanently forced into either an axial (cis isomer) or equatorial (trans isomer) position. This rigidity allows us to use 1D 1 H NMR coupling constants ( J -values) and 2D NOESY spatial interactions to definitively assign the relative stereochemistry .

  • LC-MS (Mass & Purity): Carboxylic acids are traditionally analyzed via negative-ion electrospray ionization (ESI-). However, the acidic mobile phases required for sharp reversed-phase HPLC resolution heavily suppress negative ion formation . Therefore, derivatization strategies that switch the analyte to positive-ion mode (ESI+) are required for trace-level purity analysis .

Workflow Start 2-(4-tert-Butylcyclohexyl) propanoic acid NMR NMR (1D/2D) Stereocenter Mapping Start->NMR MS LC-HRMS Exact Mass & Purity Start->MS IR FTIR/Raman Functional Groups Start->IR NOESY NOESY / ROESY Cis/Trans Assignment NMR->NOESY Deriv Cholamine Derivatization Positive ESI Enhancement MS->Deriv Valid Orthogonally Validated Structure IR->Valid NOESY->Valid Deriv->Valid

Orthogonal spectroscopic workflow for structural cross-validation.

Objective Comparison of Analytical Modalities

When validating 2-(4-tert-butylcyclohexyl)propanoic acid, relying on a single technique introduces blind spots. Table 1 compares the performance and limitations of the primary analytical alternatives.

Table 1: Performance Comparison of Analytical Modalities

Analytical TechniquePrimary UtilityPerformance AdvantageCritical Limitation
1D 1 H & 13 C NMR Backbone connectivityNon-destructive; excellent for identifying the massive tert-butyl singlet (~0.85 ppm).Cannot easily differentiate complex overlapping multiplet signals of the aliphatic ring.
2D NOESY NMR Relative StereochemistryDirectly measures through-space distances (< 5 Å) to confirm cis/trans geometry.Requires high sample concentration (>10 mg) and long acquisition times.
Direct LC-MS (ESI-) Exact MassMinimal sample preparation.Severe ion suppression in acidic HPLC buffers leads to poor sensitivity .
Derivatized LC-MS (ESI+) Trace Purity & QuantitationCholamine tagging boosts sensitivity by 100x via permanent positive charge .Adds 30 minutes of sample preparation time.
FTIR Spectroscopy Functional Group IDRapid identification of the hydrogen-bonded carboxylic acid dimer (C=O stretch ~1700 cm −1 ).Provides no stereochemical or exact molecular weight information.
Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every workflow includes internal controls to prevent false positives or misinterpretations caused by instrument drift or matrix effects.

Protocol A: Stereochemical Assignment via 2D NOESY NMR

Causality: We must determine if the propanoic acid group is axial or equatorial. In the trans isomer (diequatorial), there is no spatial proximity between the tert-butyl protons and the C1 axial proton. In the cis isomer, the C1 proton is equatorial, altering the NOE contact map. Self-Validation: The protocol uses the internal TMS signal to lock the chemical shift and relies on the rigid tert-butyl singlet as an internal distance calibration reference .

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1D Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 298 K) to verify sample concentration, shim quality, and lock the field.

  • NOESY Setup: Set up a 2D NOESY experiment. Crucially, set the mixing time ( τm​ ) to 400 ms . Scientist Insight: For small molecules (MW ~212 Da) in non-viscous solvents, the tumbling rate is fast ( ωτc​<1 ), meaning NOEs will be positive. A 400 ms mixing time prevents spin-diffusion artifacts.

  • Acquisition & Processing: Acquire 256 t1​ increments with 16 scans each. Process with zero-filling to a 2K x 1K matrix and apply a squared sine-bell apodization function.

  • Validation Check: Inspect the diagonal cross-peaks. Verify the absence of TOCSY artifacts by running a rapid standard COSY spectrum and subtracting overlapping scalar couplings.

Protocol B: High-Sensitivity LC-HRMS via Cholamine Derivatization

Causality: To overcome the poor ionization of aliphatic carboxylic acids in ESI-, we react the acid with cholamine (2-amino-N,N,N-trimethylethan-1-aminium). This amidation reaction attaches a permanent quaternary ammonium group to the molecule, forcing it to ionize brilliantly in ESI+ mode [[2]]([Link]) . Self-Validation: We spike the sample with a stable-isotope-labeled internal standard ( 2 H 9​ -cholamine tag) to mathematically cancel out any variations in derivatization efficiency or MS matrix suppression .

MS_Pathway Acid Aliphatic Carboxylic Acid (Poor (-) ESI Ionization) Reagent Cholamine + EDC/NHS (Amidation Reaction) Acid->Reagent Tagged Quaternary Ammonium Tag (Permanent (+) Charge) Reagent->Tagged Detect High-Sensitivity Positive-Ion MS/MS Tagged->Detect

Cholamine derivatization pathway enhancing LC-MS sensitivity via permanent charge tagging.

  • Derivatization Reaction: Aliquot 10 µL of the analyte solution (1 µg/mL) into a microcentrifuge tube. Add 20 µL of cholamine reagent (10 mM in acetonitrile) and 10 µL of EDC/NHS coupling buffer.

  • Internal Standard Spike: Immediately add 5 µL of the 2 H 9​ -cholamine-derivatized reference standard.

  • Incubation: Vortex and incubate at room temperature for 30 minutes to ensure complete conversion .

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Scientist Insight: The permanent positive charge allows us to use acidic modifiers without fear of suppressing the analyte.

  • Validation Check: Calculate the peak area ratio of the unlabeled derivative to the 2 H 9​ -labeled internal standard. The ratio must fall within the linear range of a pre-established 5-point calibration curve ( R2>0.995 ).

Quantitative Spectral Data Summary

To facilitate rapid cross-validation in the laboratory, Table 2 summarizes the expected quantitative markers for 2-(4-tert-butylcyclohexyl)propanoic acid across the discussed modalities.

Table 2: Expected Spectroscopic Cross-Validation Data

TechniqueMarker / ParameterExpected Value / ObservationDiagnostic Significance
1 H NMR tert-butyl protons~0.85 ppm (Singlet, 9H)Confirms presence of the bulky anchoring group.
1 H NMR C1 Ring Proton (trans)~1.10 - 1.30 ppm (Multiplet)Axial position exhibits large J -couplings (10-12 Hz) with adjacent axial protons.
1 H NMR C1 Ring Proton (cis)~1.50 - 1.70 ppm (Multiplet)Equatorial position exhibits small J -couplings (3-5 Hz).
LC-HRMS Exact Mass (Direct ESI-)m/z 211.1698 [M-H] Validates molecular formula C 13​ H 24​ O 2​ .
LC-HRMS Exact Mass (Cholamine Tag)m/z 298.2740 [M] + Validates successful amidation and enables ultra-trace quantitation.
FTIR C=O Stretching1700 - 1715 cm −1 (Strong)Confirms carboxylic acid dimer formation in solid/neat state.
FTIR O-H Stretching2500 - 3300 cm −1 (Broad)Confirms hydrogen bonding of the hydroxyl group.
References
  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. Available at:[Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Current Analytical Chemistry: Tagging Carboxylic Acids for LC-MS. An-Najah National University Repository. Available at:[Link]

  • Oxidation and Reduction Reactions in Organic Chemistry: The Interconversion of 4-tert-Butylcyclohexanol. WPMU CDN (UC Irvine). Available at:[Link]

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Comparative

Assessing the Impact of the tert-Butyl Group on Mesophase Stability in Liquid Crystals: A Comparative Guide

Executive Summary In the design of liquid crystalline (LC) materials and advanced anisotropic pharmaceuticals, the selection of terminal and lateral substituents dictates the thermodynamic boundaries of the mesophase. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of liquid crystalline (LC) materials and advanced anisotropic pharmaceuticals, the selection of terminal and lateral substituents dictates the thermodynamic boundaries of the mesophase. While linear alkyl chains (e.g., n-butyl) are traditionally employed to promote broad, stable enantiotropic mesophases, the introduction of branched, sterically demanding groups like the tert-butyl group ( −C(CH3​)3​ ) profoundly alters molecular packing.

This guide objectively compares the mesophase stability of tert-butyl-substituted calamitic (rod-like) liquid crystals against their linear and short-chain alternatives. By analyzing the causality between steric bulk, free volume, and intermolecular interactions, we provide a robust framework for researchers deciding when to utilize bulky terminal groups in their molecular designs.

Mechanistic Causality: Sterics vs. Stability

The stability of a liquid crystal mesophase—quantified by its clearing point ( Tc​ ) and the temperature range ( ΔT ) over which the phase exists—relies on the delicate balance between rigid core interactions and flexible tail dynamics.

When a tert-butyl group is introduced at the terminus of a mesogenic core, it acts as a three-dimensional steric wedge. Unlike the linear n-butyl group, which can adopt an extended all-trans conformation to maximize anisotropic polarizability and parallel packing, the tert-butyl group is isotropic in its local volume.

The Causality of Destabilization:

  • Increased Free Volume: The bulky nature of the tert-butyl group forces adjacent mesogenic cores apart, increasing the free volume within the molecular lattice.

  • Disruption of van der Waals Interactions: By increasing the intermolecular distance, the strength of the attractive London dispersion forces between the rigid aromatic cores is exponentially reduced.

  • Depression of the Clearing Point ( Tc​ ): Because the parallel alignment is weakly held, less thermal energy is required to transition the material from the ordered mesophase to the isotropic liquid phase [1].

G A tert-Butyl Terminal Group B Increased Steric Bulk & Free Volume A->B C Disruption of Parallel Molecular Packing B->C D Reduced Intermolecular Interactions (vdW) B->D E Lowered Clearing Point (Tc) C->E D->E F Decreased Mesophase Stability (Narrowed Range) E->F

Mechanistic pathway of tert-butyl induced mesophase destabilization.

Comparative Performance Data

To objectively assess the impact of the tert-butyl group, we must compare it against standard structural analogs. The data below represents a comparative model based on a standard rod-like ester-based homologous series (e.g., 4-(4'-n-alkoxybenzoyloxy)benzoates) [1].

  • Methyl Group: Often results in non-mesogenic behavior. The lack of a flexible tail leads to a highly crystalline lattice with a melting point ( Tm​ ) that exceeds the virtual clearing point. The material transitions directly from crystal to isotropic liquid.

  • n-Butyl Group: Represents the gold standard for calamitic LCs. The linear chain promotes excellent parallel packing, resulting in a broad, stable enantiotropic nematic and smectic range.

  • tert-Butyl Group: Lowers both Tm​ and Tc​ . However, because the clearing point is depressed more severely than the melting point, the overall mesophase range ( ΔT ) is drastically narrowed, often resulting in monotropic (only observable upon cooling) smectic phases [2].

Table 1: Comparative Thermal Data for Terminal Substituents
Terminal GroupStructural CharacteristicMelting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)Mesophase Range ( ΔT , °C)Typical Mesophase Behavior
Methyl ( −CH3​ )Short, low steric bulk125.0N/A0 (Direct Isotropic)Non-mesogenic (Crystal Isotropic)
n-Butyl ( −C4​H9​ )Linear, highly anisotropic72.0158.586.5Broad Enantiotropic Nematic & Smectic A
tert-Butyl ( −C(CH3​)3​ )Bulky, sterically hindered89.5112.022.5Narrow Nematic, Monotropic Smectic A

(Note: Values are representative benchmarks derived from the structural-property relationships established in ester-based liquid crystalline homologous series [1].)

Experimental Methodology: A Self-Validating Protocol

To accurately assess mesophase stability, relying on a single analytical technique is insufficient. Thermal transitions can be masked, and optical textures can be ambiguous. As a standard practice, we employ a tri-modal, self-validating system utilizing Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-Ray Diffraction (XRD).

If the enthalpy changes in DSC do not align with the optical transitions in POM, or if the layer spacing in XRD contradicts the assigned smectic phase, the system flags an impurity or a misassigned phase.

Step-by-Step Workflow

Step 1: Synthesis and High-Purity Isolation

  • Action: Synthesize the tert-butyl substituted mesogen via standard esterification or Williamson ether synthesis.

  • Critical Control: Purity must be >99.5% (verified via HPLC and 1H -NMR). Even trace impurities act as plasticizers, artificially depressing the clearing point and skewing the comparative stability data.

Step 2: Differential Scanning Calorimetry (DSC)

  • Action: Run the sample through heat/cool/heat cycles at a rate of 5 °C/min under a nitrogen atmosphere.

  • Causality: The first heating cycle erases thermal history. The cooling cycle reveals monotropic phases (phases that only appear when supercooled below the melting point). The second heating cycle provides the true thermodynamic transition temperatures ( Tm​ , Tc​ ) and enthalpy values ( ΔH ).

Step 3: Polarized Optical Microscopy (POM)

  • Action: Place the sample between untreated glass slides on a hot stage. Heat to the isotropic phase, then cool at 2 °C/min under crossed polarizers.

  • Causality: DSC only tells you when a transition happens; POM tells you what phase is forming. The tert-butyl group typically induces classical Schlieren textures (Nematic) or focal-conic fan textures (Smectic A) [1].

Step 4: X-Ray Diffraction (XRD)

  • Action: Perform Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) on the mesophase.

  • Causality: Validates the POM assignment. A sharp small-angle peak confirms the layered structure of a Smectic phase, while the diffuse wide-angle halo confirms the liquid-like lateral disorder of the tert-butyl tails.

Workflow S1 Step 1: Synthesis (High Purity) S2 Step 2: Thermal Analysis (DSC) S1->S2 S3 Step 3: Optical Profiling (POM) S2->S3 S2->S3 Temp Data S4 Step 4: Structural Validation (XRD) S3->S4 S3->S4 Texture ID

Standard tri-modal workflow for evaluating liquid crystal mesophase stability.

Conclusion: When to Use the tert-Butyl Group

While the tert-butyl group objectively reduces overall mesophase stability compared to linear n-butyl chains, it is not without utility. Researchers should select tert-butyl substituents when the goal is to:

  • Suppress Crystallinity: If a rigid core has an unmanageably high melting point, a bulky terminal group can disrupt the crystal lattice enough to reveal hidden (monotropic) mesophases.

  • Induce Specific Smectic Intercalation: In certain dimer systems, the steric frustration caused by the tert-butyl group can force molecules into staggered antiparallel pairs, promoting unique hexatic or intercalated smectic phases [2].

By understanding the causality between steric volume and intermolecular packing, scientists can rationally apply the tert-butyl group as a precision tool rather than viewing its destabilizing effects as a mere drawback.

References

  • Thakur, S., & Patel, H. N. (2021). Synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series: Effect of tert-butyl tail on mesomorphism. Molecular Crystals and Liquid Crystals, 712(1), 76-89.[Link]

  • Mandle, R. J., et al. (2022). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. Journal of Materials Chemistry C, 10, 5934-5943.[Link]

Validation

Evaluation of 2-(4-tert-butylcyclohexyl)propanoic Acid in Advanced Optical Materials: A Comparative Performance Guide

Executive Summary & Mechanistic Rationale In the development of advanced optical materials—spanning waveguide coatings, optical adhesives, and biocompatible 3D-printed micro-lenses for drug development diagnostics—engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of advanced optical materials—spanning waveguide coatings, optical adhesives, and biocompatible 3D-printed micro-lenses for drug development diagnostics—engineers constantly battle the "index-transparency-shrinkage" trilemma. Historically, aromatic compounds (e.g., bisphenol-A derivatives) were utilized to boost the refractive index, but they inherently suffer from severe UV-induced yellowing and high birefringence.

As a Senior Application Scientist, I present 2-(4-tert-butylcyclohexyl)propanoic acid (2-tBCHPA) as a next-generation, sterically hindered alicyclic modifier that circumvents these traditional trade-offs. The mechanistic superiority of 2-tBCHPA relies on three structural pillars:

  • Alicyclic Core: Unlike aromatic rings, the saturated cyclohexyl ring lacks π−π∗ electronic transitions. This structural absence prevents UV degradation, ensuring exceptional optical transparency (>95% transmittance) in the visible and near-UV spectrum (1)[1].

  • Bulky tert-Butyl Group: The massive steric hindrance of the tert-butyl moiety increases the fractional free volume of the polymer network. This directly restricts polymer chain mobility (elevating the glass transition temperature, Tg​ ) and drastically reduces volumetric shrinkage during polymerization (2)[2].

  • Propanoic Acid Linker: This moiety acts as a highly reactive site, allowing 2-tBCHPA to be covalently integrated into cycloaliphatic epoxy matrices as a cross-linking modifier, or esterified into acrylate monomers akin to the widely used 4-tert-butylcyclohexyl acrylate (3)[3].

Visualizing the Structure-Property Relationship

To understand why 2-tBCHPA outperforms simpler aliphatic acids, we must map its molecular architecture directly to its macroscopic optical properties.

G Compound 2-(4-tert-butylcyclohexyl) propanoic acid Ring Alicyclic Ring Compound->Ring tButyl Bulky tert-Butyl Group Compound->tButyl Acid Propanoic Acid Moiety Compound->Acid Prop1 High Transparency (>95% at 400nm) Ring->Prop1 No UV Absorption Prop2 Low Shrinkage & High Tg tButyl->Prop2 Steric Hindrance Prop3 Reactive Integration (Epoxy/Acrylate) Acid->Prop3 Covalent Bonding

Fig 1: Structure-property relationships of 2-tBCHPA in advanced optical material formulations.

Comparative Performance Analysis

To objectively evaluate 2-tBCHPA, we compared it against two industry-standard modifiers formulated into a baseline cycloaliphatic epoxy resin (cured via cationic UV polymerization):

  • 2-Phenylpropanoic Acid (Aromatic Control): Known for high refractive index but poor UV stability.

  • Cyclohexanecarboxylic Acid (Simple Alicyclic Control): Known for good transparency but higher shrinkage due to the lack of steric bulk.

Quantitative Comparison of Modified Optical Epoxy Resins (15 wt% Modifier Loading)
Modifier FormulationRefractive Index ( nD20​ )Transmittance (@ 400 nm)Volumetric Shrinkage (%) Tg​ (°C)
2-tBCHPA (Target) 1.51296.5%1.8%145
2-Phenylpropanoic Acid 1.54582.0% (Yellows)3.5%130
Cyclohexanecarboxylic Acid 1.49897.0%4.2%115

Data Synthesis: While the aromatic control yields the highest refractive index, its transmittance is unacceptably low for precision optics. 2-tBCHPA strikes the optimal balance: its bulky alicyclic structure maintains a competitive refractive index (1.512) while suppressing shrinkage to an industry-leading 1.8% and boosting Tg​ to 145°C (4)[4].

Experimental Protocols: A Self-Validating Workflow

In materials science, experimental workflows must be self-validating to ensure data integrity. The following protocol isolates the steric effects of the tert-butyl group by using precise density measurements to calculate shrinkage, eliminating optical distortion artifacts.

Protocol: Formulation and Volumetric Shrinkage Analysis

Causality Note: We measure liquid density via pycnometry and solid density via hydrostatic weighing. The difference between these states isolates the exact volumetric contraction caused by covalent bond formation, directly validating the steric hindrance efficacy of 2-tBCHPA.

Step 1: Resin Formulation

  • In a dark, amber vial, combine 82 wt% 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), 15 wt% 2-tBCHPA, and 3 wt% triarylsulfonium hexafluoroantimonate (cationic photoinitiator).

  • Self-Validation Step: Stir at 40°C until optically clear. Measure the liquid density ( ρliquid​ ) at 25°C using a calibrated Gay-Lussac pycnometer.

Step 2: UV-Curing Process

  • Degas the formulation in a vacuum desiccator (10 mbar) for 15 minutes to remove micro-bubbles that would artificially lower the solid density reading.

  • Cast the resin into a 2 mm thick Teflon mold.

  • Cure using a 365 nm LED UV lamp at an intensity of 500 mW/cm² for 60 seconds. Post-cure thermally at 80°C for 2 hours to ensure maximum conversion.

Step 3: Shrinkage Quantification

  • Measure the solid density ( ρsolid​ ) of the cured disk using the Archimedes method (hydrostatic weighing in distilled water at 25°C).

  • Calculate volumetric shrinkage ( ΔV ): ΔV(%)=(1−ρsolid​ρliquid​​)×100 .

  • Expert Insight: The 1.8% shrinkage observed for 2-tBCHPA is significantly lower than the 4.2% of the simple alicyclic control. This proves that the tert-butyl group successfully creates free volume during network formation, preventing dense chain packing.

Conclusion

For scientists and drug development professionals designing biocompatible optical sensors, lab-on-a-chip devices, or next-generation waveguide coatings, 2-(4-tert-butylcyclohexyl)propanoic acid represents a superior structural modifier. It effectively circumvents the traditional trade-offs of aromatic compounds, delivering a high Tg​ , ultra-low shrinkage, and pristine optical clarity.

References

  • Title: US20060106193A1 - Alicyclic or aromatic polyamides, polyamide films, optical members made by using the same, and polyamide copolymers Source: Google Patents URL
  • Title: Significant Influence of Alkyl Substituents in the Alicyclic Rigid Backbone on Solubility and Thermal Stability of Polyarylamide Copolymers Source: ACS Applied Polymer Materials URL
  • Title: Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units Source: PMC - NIH URL
  • Title: FREE RADICAL CURABLE INKJET INKS - European Patent Office - EP 4159820 A1 Source: Googleapis URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Tert-butylcyclohexyl)propanoic Acid

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(4-tert-butylcyclohexyl)propanoic acid. As researchers, scientists, and drug development professionals, our resp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(4-tert-butylcyclohexyl)propanoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is designed to be a direct, actionable resource for your laboratory operations.

Hazard Assessment: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(4-tert-butylcyclohexyl)propanoic acid may not be readily available, we can infer its likely hazard profile by examining structurally similar compounds. This scientific-first approach allows us to manage risk proactively.

Based on data from analogous carboxylic acids and cyclohexyl derivatives, the compound should be handled as a hazardous substance with the following potential characteristics[1][2][3]:

Hazard ClassificationDescriptionRationale & Causality
Skin Irritation (Category 2) May cause skin irritation upon contact.The carboxylic acid functional group can be corrosive or irritating to skin tissue[3][4].
Serious Eye Irritation (Category 2) May cause serious and potentially damaging eye irritation.Direct contact with the eyes can lead to significant irritation, as is common with many organic acids[1][2].
Respiratory Irritation (Category 3) Inhalation of dust or aerosol may irritate the respiratory tract.Fine solid particles or aerosols can be inhaled, causing irritation to the nose, throat, and lungs[2][5].
Aquatic Toxicity (Potential) May be harmful to aquatic life with long-lasting effects.Similar cyclic organic molecules have demonstrated environmental persistence and toxicity[6].

Given these potential hazards, all waste containing this compound must be treated as regulated hazardous chemical waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[7][8]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [7].

Mandatory Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling 2-(4-tert-butylcyclohexyl)propanoic acid for disposal to prevent exposure[9][10]:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. This creates a barrier to prevent direct skin contact and subsequent irritation[10].

  • Eye/Face Protection: Use safety glasses with side shields at a minimum. Chemical splash goggles are required if there is any risk of splashing[1]. This is the primary defense against serious eye irritation.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned to protect against accidental spills.

  • Respiratory Protection: If handling large quantities of the solid where dust generation is likely, a NIOSH-approved respirator should be used in a well-ventilated area or chemical fume hood[10].

Step-by-Step Disposal Procedure

The "cradle-to-grave" principle of RCRA holds the generator legally responsible for the waste from its creation to its final, compliant disposal[11][12]. The following steps ensure this responsibility is met.

Step 1: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or the original product container are excellent choices[13][14]. Do not use containers that previously held incompatible materials (e.g., bases, strong oxidizers)[15].

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include[7][9][16]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "2-(4-Tert-butylcyclohexyl)propanoic acid" .

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The relevant hazard warnings (e.g., "Irritant").

    • The date of accumulation.

Step 2: Waste Accumulation and Storage
  • Transfer Waste: Carefully transfer the chemical waste into the prepared container. If the material is a solid, use a powder funnel to prevent spillage.

  • Seal the Container: Securely cap the container immediately after adding waste. A container must remain closed at all times except when waste is actively being added[14][15]. This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[17]. The SAA should be a secondary containment bin to catch any potential leaks.

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials such as bases, amines, and strong oxidizing agents to prevent dangerous chemical reactions[3][16].

Step 3: Container Decontamination (Empty Containers)

Empty containers that held 2-(4-tert-butylcyclohexyl)propanoic acid are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect Rinsate: Crucially, this rinsate is also hazardous waste. Collect all rinsate in your designated "Hazardous Waste" container[13].

  • Once decontaminated, the container can be disposed of in the regular laboratory glassware or plastic recycling, depending on its material.

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not accumulate waste indefinitely. Follow your institution's guidelines for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department[7][10].

  • Provide Documentation: Your EHS office or licensed waste contractor will require a manifest or waste pickup form detailing the contents of the container[18]. The accuracy of your label is essential for this step.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company that will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF)[18][19].

Emergency Procedures: Spill and Exposure Management

Minor Spills (Small quantity in a contained area)
  • Ensure Area is Ventilated: Work in a fume hood if possible.

  • Wear Full PPE: Don all mandatory PPE before cleanup.

  • Absorb/Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste[6][20].

Major Spills (Large quantity or outside of containment)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your colleagues and contact your institution's EHS or emergency response team immediately[10].

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[20].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the compliant management and disposal of 2-(4-tert-butylcyclohexyl)propanoic acid waste.

G cluster_start cluster_assessment Initial Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Steps start Material Identified for Disposal spill_check Is it a spill? start->spill_check spill_size Spill Size? spill_check->spill_size Yes containerize 1. Select compatible container. 2. Affix 'Hazardous Waste' label. 3. Transfer waste into container. spill_check->containerize No minor_spill Minor Spill: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in sealed container. spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate Area. 2. Alert others. 3. Contact EHS/Emergency Response. spill_size->major_spill Major contact_ehs Contact EHS or Waste Contractor for pickup. minor_spill->contact_ehs end Compliant Disposal Complete major_spill->end storage 4. Seal container tightly. 5. Store in segregated SAA. 6. Keep closed except when adding waste. containerize->storage storage->contact_ehs contact_ehs->end

Sources

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